4-(4-Hydroxyphenoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXPCYHWTLAVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346839 | |
| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-76-5 | |
| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-HYDROXY-PHENOXY)-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Hydroxyphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-hydroxyphenoxy)benzoic acid, a valuable building block in the development of pharmaceuticals, liquid crystals, and advanced polymers. This document details a robust synthetic protocol, outlines key characterization methodologies, and presents precise analytical data for the verification of the compound's identity and purity.
Introduction
This compound is a diphenoxy ether derivative possessing both a carboxylic acid and a hydroxyl functional group. This bifunctionality makes it an important monomer and intermediate for creating complex molecular architectures. Its structural rigidity and potential for hydrogen bonding are key attributes for its application in materials science, particularly in the synthesis of high-performance polymers and liquid crystalline materials. In the pharmaceutical realm, the diaryl ether motif is a common scaffold in a variety of biologically active compounds.
Synthesis of this compound
The formation of the diaryl ether linkage is the central transformation in the synthesis of this compound. The most common and reliable methods for this purpose are the Ullmann condensation and the Williamson ether synthesis, both of which involve the coupling of a phenoxide with an aryl halide. The protocol described below is a generalized procedure based on these classical methods, specifically the copper-catalyzed Ullmann-type reaction between a salt of hydroquinone and 4-chlorobenzoic acid.
Synthesis Signaling Pathway
The synthesis proceeds via a nucleophilic aromatic substitution mechanism, catalyzed by a copper species. The phenoxide, acting as the nucleophile, displaces the halide on the benzoic acid ring.
Physicochemical Properties of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide
An in-depth technical guide to the physicochemical properties of 4-(4-Hydroxyphenoxy)benzoic acid, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a diaryl ether derivative of significant interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. Its molecular architecture, which includes two aromatic rings, a carboxylic acid functional group, and a phenolic hydroxyl group, confers a distinct set of physicochemical characteristics that are crucial for its application and development. This guide provides a detailed overview of these properties, along with standardized protocols for its synthesis and a visual representation of the synthetic workflow.
Core Physicochemical Properties
| Property | Value | Reference / Method |
| Molecular Formula | C₁₃H₁₀O₄ | - |
| Molecular Weight | 230.22 g/mol | |
| Physical Form | Solid | |
| Melting Point | 196 °C | |
| Boiling Point | 427.8 ± 30.0 °C (at 760 mmHg) | |
| Solubility | No experimental data available | - |
| pKa | No experimental data available | - |
| XlogP (Predicted) | 3.6 | PubChem |
Note: The absence of experimental solubility and pKa data in the current literature highlights an area for future research to fully characterize this compound. The predicted XlogP suggests a moderate degree of lipophilicity.
Experimental Protocols for Synthesis
The formation of the diaryl ether linkage in this compound can be efficiently achieved through well-established synthetic methodologies. The two most common and reliable approaches are the Williamson ether synthesis and the Ullmann condensation. The following are detailed experimental protocols adapted from general procedures for these reactions.
This classical method involves the nucleophilic substitution of a halide by a phenoxide ion. For the synthesis of this compound, this is typically achieved by reacting a salt of hydroquinone with a 4-halobenzoic acid derivative.
Materials:
-
4-Halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid)
-
Hydroquinone
-
Potassium carbonate (K₂CO₃) or an alternative inorganic base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Copper(I) iodide (CuI) (optional, as a catalyst)
-
Dilute hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of hydroquinone (1.1 equivalents) and 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
A catalytic amount of CuI can be added to facilitate the reaction, particularly if a less reactive aryl halide is used.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with dilute HCl to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Dry the purified product under vacuum to yield this compound.
The Ullmann condensation is a copper-catalyzed reaction that is highly effective for the formation of diaryl ethers, especially when dealing with less reactive aryl halides.
Materials:
-
4-Iodobenzoic acid or 4-bromobenzoic acid
-
Hydroquinone
-
Copper powder or copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Pyridine or other high-boiling polar solvent
-
Dilute hydrochloric acid (HCl) for workup
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-halobenzoic acid (1.0 equivalent), hydroquinone (1.2 equivalents), copper catalyst (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the high-boiling solvent (e.g., pyridine) and heat the mixture to reflux (typically 150-200 °C) under an inert atmosphere for 18-36 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent and wash with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude material by recrystallization or silica gel chromatography as described in the Williamson ether synthesis protocol.
-
Dry the final product under vacuum.
Synthesis Workflow Diagram
The following diagram provides a generalized visual representation of the key stages involved in the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
An In-Depth Technical Guide to 4-(4-Hydroxyphenoxy)benzoic acid (CAS Number: 500-76-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Hydroxyphenoxy)benzoic acid, with the CAS number 500-76-5, is a notable organic compound characterized by a diaryl ether linkage connecting a hydroquinone and a benzoic acid moiety. This structure confers upon it a unique combination of chemical properties that make it a valuable building block in materials science, particularly in the synthesis of high-performance liquid crystal polymers. While its direct biological activities and mechanisms of action are not extensively documented in publicly available research, its structural components—hydroquinone and 4-hydroxybenzoic acid—are well-studied for their significant biological effects, including antioxidant, anti-inflammatory, and estrogenic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed plausible protocols for its synthesis, and a review of the biological activities of its constituent parent molecules to infer its potential pharmacological relevance.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 500-76-5 |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| Melting Point | 196 °C |
| Boiling Point | 427.8 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| XLogP3 | 3.6 |
| PSA (Polar Surface Area) | 66.8 Ų |
Synthesis Protocols
Detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature. However, based on established organic chemistry principles, two primary synthetic routes are proposed: the Williamson Ether Synthesis and the Ullmann Condensation.
Proposed Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and versatile method for forming ethers. In this proposed pathway, the sodium salt of hydroquinone (sodium hydroquinonate) would act as the nucleophile, attacking an electrophilic aryl halide, such as methyl 4-bromobenzoate, followed by hydrolysis of the ester.
Solubility Profile of 4-(4-Hydroxyphenoxy)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-(4-Hydroxyphenoxy)benzoic acid in organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. This document, therefore, provides a detailed theoretical solubility profile based on its molecular structure and outlines a comprehensive, standard experimental protocol for its determination. This guide is intended to equip researchers with the necessary information to assess its likely behavior in various solvent systems and to design robust experimental procedures for quantitative solubility measurement.
Introduction
This compound (CAS No. 500-76-5) is a molecule of interest in materials science and pharmaceutical development due to its rigid, aromatic structure combined with functional groups capable of hydrogen bonding. It possesses a diphenyl ether core, a carboxylic acid group, and a phenolic hydroxyl group. Understanding its solubility in organic solvents is critical for its synthesis, purification, formulation, and application. Despite its relevance, specific quantitative solubility data is not readily found in published literature. This guide provides a foundational understanding of its expected solubility and a practical framework for its experimental determination.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The presence of both a carboxylic acid and a phenolic hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. Therefore, it is expected to exhibit moderate to good solubility in polar protic solvents that can engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors. Given the compound's hydrogen bond donating capabilities, it is predicted to be soluble in these solvents, particularly in strong polar aprotic solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, relatively nonpolar diphenyl ether backbone constitutes a significant portion of the molecule. However, the highly polar carboxylic acid and hydroxyl groups will likely limit its solubility in nonpolar solvents. Low to negligible solubility is expected in solvents like hexane.
Experimental Determination of Solubility
Due to the absence of published data, experimental determination is necessary. The most common and reliable method for determining the equilibrium solubility of a crystalline solid in a solvent is the isothermal shake-flask method .
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Screw-capped vials or flasks
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at the experimental temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its molecular structure provides a basis for predicting its qualitative solubility behavior. For drug development and materials science applications, precise solubility data is indispensable. The detailed isothermal shake-flask protocol and workflow provided in this guide offer a robust framework for researchers to experimentally determine the solubility of this compound in various organic solvents, enabling further research and development.
Spectroscopic Analysis of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(4-Hydroxyphenoxy)benzoic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data and general experimental protocols. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 231.0652 |
| [M+Na]⁺ | 253.0471 |
| [M-H]⁻ | 229.0506 |
| [M+NH₄]⁺ | 248.0917 |
| [M+K]⁺ | 269.0210 |
Data sourced from computational predictions.
Experimental Protocols
The following sections detail standard methodologies for obtaining NMR, FT-IR, and Mass Spectrometry data for a solid aromatic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the chemical shifts to the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., O-H, C=O, C-O, aromatic C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent system.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization ([M+H]⁺ or [M-H]⁻).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):
-
Ionization Mode: ESI positive and/or negative.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 5-10 L/min.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan.
-
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).
-
If fragmentation data (MS/MS) is acquired, analyze the fragment ions to deduce structural information.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between molecular properties and spectroscopic techniques.
Thermal Decomposition of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 4-(4-hydroxyphenoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from closely related aromatic carboxylic acids and ethers to propose a likely thermal degradation pathway. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the potential thermal stability and decomposition products of this molecule. The guide includes hypothesized decomposition pathways, tabulated thermal data of analogous compounds, and standardized experimental protocols for further investigation.
Introduction
This compound is a molecule of interest in various fields, including polymer chemistry and drug discovery, owing to its rigid structure and functional groups that allow for further chemical modifications. Understanding the thermal stability and decomposition behavior of this compound is critical for its application in materials science, where processing often occurs at elevated temperatures, and in pharmaceutical development, where thermal stability can impact drug formulation, storage, and safety.
This guide will explore the expected thermal decomposition of this compound by examining the behavior of its constituent chemical moieties: a carboxylic acid group, a diaryl ether linkage, and a hydroxyl group on a phenyl ring.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a multi-stage process, primarily influenced by the sequential degradation of its functional groups.
-
Initial Stage: Decarboxylation: The carboxylic acid group is expected to be the most thermally labile functional group. The presence of the electron-donating phenoxy group may facilitate decarboxylation. This initial decomposition step would likely result in the formation of 4-hydroxydiphenyl ether and carbon dioxide.
-
Second Stage: Ether Linkage Cleavage: Following decarboxylation, at higher temperatures, the diaryl ether bond is expected to cleave. Aromatic ethers are generally characterized by high thermal stability[1]. The cleavage of the C-O-C bond would likely proceed via a homolytic mechanism, generating radical intermediates.
-
Final Products: The subsequent reactions of these radical species could lead to a variety of smaller aromatic compounds, such as phenol and benzene, as well as recombination products forming more complex polyaromatic structures.
Quantitative Data from Analogous Compounds
To substantiate the predicted decomposition behavior, thermal analysis data for structurally related compounds are presented below. These data provide a benchmark for the expected decomposition temperatures and products of this compound.
| Compound | Analysis Type | Key Observations | Reference |
| Benzoic Acid | Pyrolysis | Main products at 475-499 °C are CO2 and benzene. | |
| 4-Hydroxybenzoic Acid | Pyrolysis-GC/MS | At 500 °C, phenol is the only detected decomposition product. | |
| Diphenyl Ether | Thermal Decomposition | Stable up to approximately 440-450 °C. Decomposition can lead to the formation of dibenzofuran. | [1] |
Proposed Thermal Decomposition Pathway
Based on the chemistry of the functional groups and data from analogous compounds, a plausible thermal decomposition pathway for this compound is proposed. The initial step is the decarboxylation to form 4-hydroxydiphenyl ether, which then undergoes ether linkage cleavage at higher temperatures to yield phenol and other aromatic fragments.
References
Unveiling the Elusive Crystal Structure of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Hydroxyphenoxy)benzoic acid, a molecule with potential significance in materials science and pharmaceutical development, presents a case of elusive structural characterization. Despite its synthesis and availability from commercial suppliers, a comprehensive search of crystallographic databases and the scientific literature has not yielded a publicly available, experimentally determined crystal structure. This technical guide addresses this data gap by providing a detailed overview of the methodologies required for its structural elucidation, a plausible synthetic route, and an examination of the biological significance of its parent compound, p-hydroxybenzoic acid. This document is intended to serve as a foundational resource for researchers seeking to characterize this and related phenoxybenzoic acid derivatives.
Introduction
Phenoxybenzoic acids represent a class of organic compounds with diverse applications, ranging from building blocks for advanced polymers to scaffolds for pharmacologically active agents. The specific arrangement of substituents on the aromatic rings dictates their molecular conformation, crystal packing, and, consequently, their macroscopic properties. Understanding the three-dimensional structure of this compound is therefore a critical step in unlocking its full potential for structure-activity relationship (SAR) studies and rational molecular design. This guide provides the necessary theoretical and practical framework to pursue the crystallographic analysis of this compound.
Synthesis and Crystallization
Proposed Synthetic Protocol: Ullmann Condensation
This reaction would involve the copper-catalyzed coupling of a 4-halobenzoic acid with hydroquinone.
Reaction Scheme:
Detailed Methodology:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodobenzoic acid (1 equivalent) and hydroquinone (1.2 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt, such as cuprous iodide (CuI, 0.1 equivalents), and a stoichiometric amount of a base, typically potassium carbonate (K₂CO₃, 2 equivalents).
-
Reaction Execution: Heat the reaction mixture to a temperature of 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.
Experimental Protocol:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which the purified this compound has moderate solubility. Good candidates often include ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.
-
Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to room temperature or below. This can be achieved by placing the solution in a programmable heating/cooling block or a well-insulated container.
Prospective Crystallographic Analysis
Once suitable single crystals are obtained, the following workflow would be employed for structure determination.
Data Collection and Processing
Experimental Workflow:
Anticipated Crystallographic Data
While the specific data for this compound is unknown, we can anticipate the types of quantitative information that would be obtained and presented in a structured format.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.
| Parameter | Expected Value/Type |
| Empirical formula | C₁₃H₁₀O₄ |
| Formula weight | 230.22 g/mol |
| Temperature | 100(2) K or 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic or Orthorhombic (likely) |
| Space group | e.g., P2₁/c or Pca2₁ |
| Unit cell dimensions | a = ? Å, α = 90° |
| b = ? Å, β = ?° | |
| c = ? Å, γ = 90° | |
| Volume | ? ų |
| Z (molecules per unit cell) | 2, 4, or 8 |
| Density (calculated) | ? Mg/m³ |
| Absorption coefficient | ? mm⁻¹ |
| F(000) | ? |
| Crystal size | ? x ? x ? mm |
| Theta range for data collection | ? to ?° |
| Reflections collected | ? |
| Independent reflections | ? [R(int) = ?] |
| Goodness-of-fit on F² | ? |
| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |
| R indices (all data) | R₁ = ?, wR₂ = ? |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°).
| Bond/Angle | Length (Å) / Angle (°) |
| C-O (ether) | ~1.36 - 1.42 |
| C-O (hydroxyl) | ~1.35 - 1.39 |
| C=O (carboxyl) | ~1.20 - 1.25 |
| C-O (carboxyl) | ~1.30 - 1.35 |
| C-O-C (ether) | ~115 - 120 |
| O-C=O (carboxyl) | ~120 - 125 |
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, its parent compound, 4-hydroxybenzoic acid (4-HBA), is a well-studied metabolite with various biological roles. 4-HBA is a key intermediate in the biosynthesis of coenzyme Q10 (CoQ10), an essential component of the electron transport chain.[1] It is also a breakdown product of dietary polyphenols by the gut microbiota.[2]
The general biological activities of p-hydroxybenzoic acid and its derivatives include antioxidant, anti-inflammatory, and antimicrobial effects.[3] These activities can often be traced back to the modulation of key signaling pathways.
Coenzyme Q10 Biosynthesis Pathway
4-HBA serves as the aromatic ring precursor for CoQ10. Understanding this pathway is crucial for drug development professionals, as CoQ10 deficiencies are implicated in a range of mitochondrial diseases.
Conclusion
The crystal structure of this compound remains an open question in the scientific community. This technical guide provides a comprehensive roadmap for researchers to pursue its synthesis, crystallization, and structural elucidation. The detailed protocols for synthesis and single-crystal X-ray diffraction, combined with an understanding of the potential biological relevance inherited from its parent structure, offer a solid foundation for future investigations. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of structure-property relationships within the phenoxybenzoic acid class and pave the way for the rational design of novel materials and therapeutic agents.
References
A Technical Deep Dive into the Biological Activities of 4-(4-Hydroxyphenoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 4-(4-hydroxyphenoxy)benzoic acid. While research on this specific scaffold is emerging, this document synthesizes available data on its biological potential, alongside methodologies from closely related analogues, to offer a predictive framework and guide future research and development. The focus is on quantifiable biological activities, detailed experimental protocols, and the underlying molecular pathways.
Overview of Biological Potential
Derivatives of this compound, a diaryl ether, are being explored for a range of therapeutic applications. The core structure presents opportunities for modification to enhance potency and selectivity against various biological targets. The primary areas of investigation include enzyme inhibition, antimicrobial effects, and anticancer activities. This guide will delve into the specifics of these activities, presenting the quantitative data available and the experimental contexts.
Enzyme Inhibition: Tyrosinase
A significant area of investigation for phenolic compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[1] Benzoic acid derivatives have been identified as effective tyrosinase inhibitors, with the ability to chelate the copper ions in the enzyme's active site.
Quantitative Data: Tyrosinase Inhibition
While specific data for this compound derivatives is limited in publicly available literature, the following table includes data for structurally related benzoic acid derivatives that provide a basis for understanding potential activity.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 2-((3-Acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | Mushroom Tyrosinase | 27.35 | - | [3] |
| 2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate | Mushroom Tyrosinase | 23.8 | Noncompetitive | [2] |
| 2-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | 5.15 | Non-competitive | [1] |
| 4-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | 3.8 | Non-competitive | [1] |
| Nicotinic acid | Mushroom Tyrosinase (monophenolase) | 1210 | Competitive | [1] |
| Picolinic acid | Mushroom Tyrosinase (monophenolase) | 1970 | Competitive | [1] |
Experimental Protocol: Tyrosinase Inhibition Assay
The following is a generalized protocol for determining the tyrosinase inhibitory activity of test compounds, based on common methodologies.[1]
Objective: To determine the concentration of a test compound required to inhibit 50% of the tyrosinase activity (IC50).
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well microplate, add the tyrosinase solution to wells containing various concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway: Melanin Biosynthesis
The following diagram illustrates the central role of tyrosinase in the melanin biosynthesis pathway, which is the target for the inhibitors discussed.
Caption: Role of Tyrosinase in Melanin Synthesis and Point of Inhibition.
Antimicrobial Activity
Derivatives of p-hydroxy benzoic acid have demonstrated notable antimicrobial properties.[4][5] The structural modifications, such as the formation of esters or Schiff bases, have been shown to enhance this activity.[4]
Quantitative Data: Antimicrobial Activity
The following table presents data on the antimicrobial activity of azo derivatives of 4-hydroxybenzoic acid against various pathogens, indicating the potential for this class of compounds.
| Compound Code | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| 4b | E. Coli | 3.0 | 22 | [5] |
| 4c | E. Coli | 2.0 | 18 | [5] |
| 4f | E. Coli | 3.0 | 18 | [5] |
| 4b | S. aureus | 3.0 | 22 | [5] |
| 4h | S. aureus | 0.5 | 14 | [5] |
Experimental Protocol: Disc Diffusion Method
The disc diffusion method is a standard procedure for evaluating the antimicrobial activity of chemical substances.[5]
Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the compound.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Test compounds dissolved in a suitable solvent (e.g., ethanol)
-
Incubator
Procedure:
-
Prepare solutions of the test compounds at various concentrations.[5]
-
Impregnate sterile filter paper discs with the test compound solutions and allow them to dry.[5]
-
Prepare a uniform lawn of the target microorganism on the surface of a nutrient agar plate.
-
Place the impregnated discs onto the surface of the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[5]
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[5]
Experimental Workflow: Antimicrobial Screening
The workflow for screening compounds for antimicrobial activity is depicted below.
Caption: Workflow for the Disc Diffusion Antimicrobial Assay.
Anticancer Activity
Naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs).[6] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dihydroxybenzoic Acid (DHBA) | HeLa (Cervical Cancer) | ~25 | [6] |
| Dihydroxybenzoic Acid (DHBA) | SiHa (Cervical Cancer) | ~30 | [6] |
| Dihydroxybenzoic Acid (DHBA) | HCT-116 (Colorectal Cancer) | ~40 | [6] |
| Dihydroxybenzoic Acid (DHBA) | HCT-15 (Colorectal Cancer) | ~50 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway: HDAC Inhibition and Apoptosis
The inhibition of HDACs by certain benzoic acid derivatives can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis (programmed cell death).
Caption: Mechanism of Apoptosis Induction via HDAC Inhibition.
Conclusion and Future Directions
The this compound scaffold holds promise as a template for the development of novel therapeutic agents. While direct biological data for this specific class of derivatives is still emerging, the activities of related benzoic acid compounds in enzyme inhibition, antimicrobial, and anticancer applications provide a strong rationale for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. In particular, exploring substitutions on both phenyl rings could lead to the discovery of potent and selective compounds for various therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such research endeavors.
References
- 1. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Hydroxyphenoxy)benzoic acid, a molecule of interest in materials science and potentially in pharmaceutical development. This document details its physicochemical properties, outlines a probable synthesis methodology, and explores its primary application in the formulation of advanced polymers. While direct biological data on the compound is limited, this guide also touches upon the known biological activities of its parent compound, 4-hydroxybenzoic acid, to provide a broader context for future research.
Introduction
This compound is an aromatic carboxylic acid characterized by a phenoxy linkage between a hydroquinone and a benzoic acid moiety. Its rigid structure and the presence of functional groups at both ends of the molecule make it a valuable monomer for the synthesis of high-performance polymers, particularly liquid crystal polymers (LCPs). While its historical discovery is not prominently documented, its synthesis logically follows from established chemical reactions like the Ullmann condensation. This guide aims to consolidate the available technical information on this compound to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₄ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
| Melting Point | 196 °C | [1] |
| Boiling Point | 427.8 ± 30.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 4°C, under nitrogen | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in readily available literature. However, based on the synthesis of analogous diaryl ethers, the Ullmann condensation is a highly probable and effective method. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Proposed Synthesis Workflow: Ullmann Condensation
A likely synthetic route involves the reaction of a salt of 4-bromobenzoic acid with hydroquinone in the presence of a copper catalyst. Protecting groups may be necessary for the hydroxyl and carboxyl groups to prevent side reactions.
References
theoretical studies on 4-(4-Hydroxyphenoxy)benzoic acid molecular structure
An In-depth Technical Guide on the Theoretical Studies of 4-(4-Hydroxyphenoxy)benzoic Acid Molecular Structure
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound. The document outlines the computational methodologies employed and presents key quantitative data derived from these theoretical models. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its molecular structure and electronic properties is crucial for elucidating its behavior and potential applications. Theoretical studies, particularly those employing quantum chemical calculations, provide valuable insights into the molecule's geometry, stability, and reactivity at the atomic level. These computational approaches are instrumental in predicting molecular properties and guiding experimental research.
A significant theoretical investigation on this compound was conducted using Hartree-Fock (HF) and Density Functional Theory (DFT) methods.[1] The DFT approach, specifically with the B3LYP functional and a 6-311G(d,p) basis set, has been shown to provide optimized geometrical parameters that are in good agreement with experimental data.[1] This guide will focus on the data and methodologies from such theoretical frameworks.
Experimental Protocols (Computational Methodology)
The theoretical data presented in this guide is based on quantum chemical calculations performed using the Gaussian 09 software package. The molecular structure of this compound was optimized using Density Functional Theory (DFT).
Methodology Workflow:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Liquid Crystal Polymers Using 4-(4-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Crystal Polymers (LCPs) represent a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics arise from the spontaneous alignment of their rigid-chain molecules in the molten state, forming a liquid crystalline phase. A key monomer in the synthesis of certain thermotropic LCPs is 4-(4-Hydroxyphenoxy)benzoic acid. This monomer, upon polymerization, forms a wholly aromatic polyester with a rigid, linear structure conducive to the formation of liquid crystalline domains.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of liquid crystal polymers derived from this compound. The primary method described is a two-step process involving the acetylation of the monomer followed by melt polycondensation.
Synthesis Pathway
The synthesis of poly(4-hydroxyphenoxy)benzoic acid) proceeds through a two-step reaction. The first step is the acetylation of the phenolic hydroxyl group of this compound with acetic anhydride to form the acetylated monomer, 4-acetoxy-(4-phenoxy)benzoic acid. This step is crucial as the direct esterification of the phenolic hydroxyl group is difficult. The second step is the melt polycondensation of the acetylated monomer, where acetic acid is eliminated at high temperatures under vacuum to drive the polymerization reaction forward, yielding the final liquid crystal polymer.
Application Notes and Protocols for 4-(4-Hydroxyphenoxy)benzoic Acid in Polyetherketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(4-hydroxyphenoxy)benzoic acid as a co-monomer in the synthesis of advanced polyetherketone (PEK) copolymers. The incorporation of this monomer introduces carboxylic acid functionalities into the polymer backbone, opening avenues for further modifications, such as cross-linking or drug conjugation, which are of significant interest in the development of novel materials for biomedical and pharmaceutical applications.
Introduction
Polyetherketones (PEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PEKs typically involves a nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenolate. By incorporating monomers with functional groups, such as this compound, the properties of the resulting polymer can be tailored for specific applications. The presence of the carboxylic acid group can enhance hydrophilicity, provide sites for covalent attachment of bioactive molecules, or enable post-polymerization cross-linking to improve mechanical properties and solvent resistance.
This document outlines the synthesis of a carboxylic acid-functionalized polyetherketone copolymer via the co-polymerization of this compound, hydroquinone, and 4,4'-difluorobenzophenone.
Synthesis of Carboxylic Acid-Functionalized Polyetherketone
Reaction Principle
The synthesis is achieved through a nucleophilic aromatic substitution polycondensation reaction. The hydroxyl groups of this compound and hydroquinone are deprotonated by a weak base, typically anhydrous potassium carbonate, to form highly nucleophilic phenoxide anions. These phenoxides then attack the electron-deficient carbon atoms of the 4,4'-difluorobenzophenone, displacing the fluoride ions and forming ether linkages. The carboxylic acid group of the this compound is carried into the polymer backbone as a pendant group.[1]
Experimental Protocols
Materials
| Material | Purity | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Dry thoroughly before use. |
| Hydroquinone | >99% | Alfa Aesar | Recrystallize from water and dry under vacuum. |
| 4,4'-Difluorobenzophenone | >99% | TCI | Use as received. |
| Anhydrous Potassium Carbonate | >99% | Acros Organics | Finely ground and dried at 120°C for 24h. |
| Diphenyl Sulfone | >99% | Fisher Scientific | Use as received. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Sigma-Aldrich | Use as received. |
| Toluene | Anhydrous | Sigma-Aldrich | Use as received. |
| Methanol | ACS Grade | VWR | Use as received. |
| Deionized Water | --- | --- | --- |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
-
Standard laboratory glassware.
Polymerization Procedure
The following protocol is a representative example for the synthesis of a polyetherketone copolymer with a specific molar ratio of the comonomers. The ratios can be adjusted to control the density of the carboxylic acid groups and the polymer's properties.
-
Reactor Setup: In a 250 mL three-necked flask, add this compound (e.g., 2.30 g, 0.01 mol), hydroquinone (e.g., 8.81 g, 0.08 mol), 4,4'-difluorobenzophenone (21.82 g, 0.10 mol), finely ground anhydrous potassium carbonate (13.82 g, 0.10 mol), diphenyl sulfone (100 g), and toluene (50 mL).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. Purge the system with dry nitrogen for at least 30 minutes.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux, and any residual water will be removed azeotropically and collected in the Dean-Stark trap. Continue this process for approximately 4 hours.
-
Polymerization: After dehydration, slowly raise the temperature to 180-200°C to remove the toluene. Once the toluene has been removed, further increase the temperature to 280-320°C to initiate polymerization. The viscosity of the mixture will increase as the polymer chains grow. Maintain the reaction at this temperature for 6-8 hours under a constant gentle flow of nitrogen.
-
Isolation and Purification: After the polymerization is complete, allow the reaction mixture to cool to approximately 150°C. While still hot, pour the viscous solution into a large volume of rapidly stirring methanol or deionized water to precipitate the polymer.
-
Washing: Break up the solid polymer and wash it repeatedly with hot deionized water and then with methanol to remove the diphenyl sulfone, unreacted monomers, and inorganic salts.
-
Drying: Dry the purified polymer powder in a vacuum oven at 120°C for 24 hours.
Characterization and Expected Properties
The resulting carboxylic acid-functionalized polyetherketone is expected to be an amorphous or semi-crystalline polymer. The properties can be tailored by varying the molar ratio of this compound to hydroquinone.
Structural Characterization
-
FTIR Spectroscopy: The formation of the polymer can be confirmed by the appearance of a characteristic aryl ether stretching band around 1240 cm⁻¹ and the carbonyl stretching of the ketone at approximately 1650 cm⁻¹. The presence of the carboxylic acid group can be identified by a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and determine the copolymer composition.
Thermal and Mechanical Properties
The following table summarizes the expected range of properties for carboxylic acid-functionalized polyetherketones based on data from analogous polymer systems.[1]
| Property | Expected Value | Method |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5%) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Ubbelohde Viscometer (in conc. H₂SO₄) |
| Tensile Strength | 80 - 120 MPa | Universal Testing Machine |
| Tensile Modulus | 2.5 - 4.0 GPa | Universal Testing Machine |
Applications in Drug Development and Research
The carboxylic acid pendant groups on the polyetherketone backbone serve as versatile handles for a variety of applications:
-
Drug Delivery: Bioactive molecules, such as drugs or targeting ligands, can be covalently attached to the polymer via the carboxylic acid groups. This allows for the creation of polymer-drug conjugates for controlled release and targeted therapy.
-
Biomaterials: The polymer surface can be modified to improve biocompatibility or to immobilize proteins and peptides for tissue engineering applications.
-
Cross-linkable Resins: The carboxylic acid groups can be used for cross-linking reactions, for example, with diols or epoxides, to form thermosetting resins with enhanced mechanical properties and solvent resistance.[1] This is particularly useful for creating durable medical implants and devices.
-
Membranes: The introduction of carboxylic acid groups can increase the hydrophilicity and ion-exchange capacity of PEK membranes, making them suitable for applications in separation processes and as proton exchange membranes in fuel cells.
Safety Precautions
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Diphenyl sulfone is a high-boiling solvent; care should be taken to avoid thermal burns.
-
4,4'-Difluorobenzophenone is an irritant; wear appropriate personal protective equipment (gloves, safety glasses).
-
Concentrated sulfuric acid, if used for viscosity measurements, is highly corrosive and should be handled with extreme care.
Conclusion
The incorporation of this compound as a co-monomer in polyetherketone synthesis provides a straightforward method to produce functionalized high-performance polymers. The resulting materials with pendant carboxylic acid groups have significant potential in various advanced applications, particularly in the fields of drug development and biomedical engineering, where the ability to tailor material properties and conjugate bioactive molecules is highly desirable.
References
Application Notes and Protocols for the Polymerization of 4-(4-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(4-(4-hydroxyphenoxy)benzoic acid), a high-performance aromatic polyester. The polymer's rigid rod-like structure imparts exceptional thermal stability and the potential for liquid crystalline behavior, making it a material of interest for advanced applications in specialty polymers and materials science. This document outlines two primary polymerization techniques: melt polycondensation and solution polycondensation.
Introduction
This compound is an AB-type monomer, possessing both a hydroxyl and a carboxylic acid functional group, making it suitable for self-condensation polymerization. The resulting polymer, poly(this compound), is an aromatic polyester with a linear, rigid backbone. Such polymers are known for their high thermal stability, chemical resistance, and mechanical strength. They are often investigated for applications requiring high-performance materials, including composites, fibers, and materials for electronics. The polymerization of this monomer can be achieved through several methods, with melt polycondensation being a common approach for aromatic polyesters.
Polymerization Techniques
Two primary methods for the polymerization of this compound are detailed below: melt polycondensation and solution polycondensation. Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization. Solution polycondensation, on the other hand, is carried out in a high-boiling solvent, which can allow for lower reaction temperatures and better control over the polymerization process.
Quantitative Data Summary
The following table summarizes representative quantitative data for poly(this compound) synthesized via different techniques. It is important to note that specific values can vary depending on the precise experimental conditions. The data presented here are based on typical results obtained for structurally similar aromatic polyesters.
| Parameter | Melt Polycondensation | Solution Polycondensation |
| Reaction Temperature | 250-320°C | 180-220°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Catalyst | None or Antimony(III) oxide | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) |
| Molecular Weight (Mn) | 15,000 - 30,000 g/mol | 10,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.5 - 2.2 |
| Glass Transition Temp. (Tg) | 160 - 190°C[1] | 150 - 180°C |
| Melting Temperature (Tm) | > 350°C (often decomposes before melting)[2] | > 350°C (often decomposes before melting) |
| Decomposition Temp. (Td) | > 450°C[1] | > 450°C |
Experimental Protocols
Protocol 1: Melt Polycondensation
This protocol involves a two-step process: the acetylation of the this compound monomer, followed by melt polycondensation of the acetylated monomer. Acetylation of the phenolic hydroxyl group is a common strategy in the synthesis of aromatic polyesters to increase the reactivity and prevent side reactions.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Antimony(III) oxide (optional, as catalyst)
-
Nitrogen gas (high purity)
-
Methanol
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation condenser and receiver
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
Step 1: Acetylation of this compound
-
Place this compound and a 10% molar excess of acetic anhydride into a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Flush the flask with nitrogen gas.
-
Heat the mixture to 140-150°C with constant stirring under a nitrogen atmosphere for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The product, 4-acetoxy-(4-phenoxy)benzoic acid, is a white solid.
Step 2: Melt Polycondensation
-
To the flask containing the acetylated monomer, add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm), if desired.
-
Equip the flask for distillation with a mechanical stirrer.
-
Begin heating the flask under a slow stream of nitrogen.
-
Gradually increase the temperature to 250-280°C over 1-2 hours. Acetic acid will begin to distill off as the polycondensation reaction proceeds.
-
Once the initial distillation of acetic acid subsides, gradually increase the temperature to 300-320°C.
-
Slowly apply a vacuum to the system over 1-2 hours, eventually reaching a high vacuum (<1 mmHg).
-
Continue the reaction under high vacuum and high temperature for an additional 2-4 hours. The viscosity of the melt will increase significantly.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer will be a solid plug. Carefully break up and remove the polymer from the flask.
-
The polymer can be purified by grinding it into a powder and washing it with hot methanol and then acetone to remove any residual monomer and oligomers.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
dot
Caption: Workflow for Melt Polycondensation of this compound.
Protocol 2: Solution Polycondensation
Solution polycondensation can be an alternative when lower processing temperatures are desired or to achieve a more controlled polymerization. This method often employs condensing agents to facilitate the esterification reaction at lower temperatures.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether
-
Anhydrous pyridine
-
Methanol
-
Hydrochloric acid (1 M)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen inlet and outlet
-
Addition funnel
-
Sintered glass funnel
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of nitrogen.
-
Dissolve this compound and a catalytic amount of DMAP (5 mol%) in anhydrous NMP in a three-necked flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (as an acid scavenger, 1.1 equivalents) to the solution and stir until all components are dissolved.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous NMP.
-
Slowly add the DCC solution to the monomer solution at room temperature using an addition funnel over 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to 80-100°C and maintain for 24 hours with continuous stirring under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Pour the filtrate into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomer and residual solvent.
-
To remove any remaining DMAP and pyridine, stir the polymer in a dilute solution of hydrochloric acid (1 M) for 1 hour, then filter and wash with deionized water until the washings are neutral.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
dot
Caption: Workflow for Solution Polycondensation of this compound.
Applications and Further Research
Poly(this compound) is expected to exhibit properties characteristic of wholly aromatic polyesters, including:
-
High Thermal Stability: The aromatic backbone provides excellent resistance to thermal degradation, making it suitable for high-temperature applications.
-
Chemical Resistance: The polymer is anticipated to be resistant to a wide range of solvents and chemicals.
-
Liquid Crystalline Properties: The rigid, linear structure may allow for the formation of liquid crystalline phases in the melt, which can be exploited to produce highly oriented fibers and molded parts with exceptional mechanical properties.
For researchers in drug development, while the polymer itself may not be a primary therapeutic agent, its high stability and potential for functionalization could make it a candidate for use in drug delivery systems, medical devices, or as a specialty coating for implants where biocompatibility is established.
Further research could focus on the copolymerization of this compound with other hydroxy acids to tailor the thermal and mechanical properties of the resulting materials. Investigation into the processing of this polymer from its liquid crystalline state could also lead to the development of materials with anisotropic properties for advanced applications.
References
- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-(4-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydroxyphenoxy)benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which include a biphenyl ether linkage and a carboxylic acid group. The esterification of this acid is a crucial step in the synthesis of various derivatives with potential applications as pharmaceuticals, liquid crystals, and polymers. This document provides detailed protocols for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method.
Data Presentation
The following table summarizes typical quantitative data for the Fischer esterification of aromatic hydroxy acids, which can be adapted for this compound.
| Parameter | Methyl Ester | Ethyl Ester |
| Starting Material | This compound | This compound |
| Alcohol | Methanol | Ethanol |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Molar Ratio (Acid:Alcohol) | 1:10 to 1:20 | 1:15 to 1:25 |
| Reaction Temperature | Reflux (approx. 65°C) | Reflux (approx. 78°C) |
| Reaction Time | 12 - 24 hours | 15 - 30 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purification Method | Recrystallization | Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(4-Hydroxyphenoxy)benzoate via Fischer Esterification
This protocol describes the synthesis of the methyl ester of this compound using methanol and a sulfuric acid catalyst.
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., for 10 g of acid, use 150-200 mL of methanol).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring (e.g., 1-2 mL for 10 g of acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with diethyl ether or ethyl acetate (e.g., 3 x 100 mL).
-
Washing: Combine the organic extracts in a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude methyl 4-(4-hydroxyphenoxy)benzoate by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield the pure ester.
Protocol 2: Synthesis of Ethyl 4-(4-Hydroxyphenoxy)benzoate via Fischer Esterification
This protocol outlines the synthesis of the ethyl ester using ethanol.
Materials and Equipment:
The materials and equipment are the same as in Protocol 1, with the substitution of anhydrous ethanol for methanol.
Procedure:
The procedure is analogous to Protocol 1, with the following modifications:
-
Solvent: Use anhydrous ethanol as the solvent and reactant.
-
Reflux Temperature: The reflux temperature will be higher, corresponding to the boiling point of ethanol (approximately 78°C).
-
Reaction Time: The reaction time may need to be extended (15-30 hours) for complete conversion.
-
Purification: Recrystallization may be performed from an ethanol/water mixture.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Fischer esterification of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 4-(4-Hydroxyphenoxy)benzoate esters.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-(4-Hydroxyphenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their versatile chemical structures and resulting wide spectrum of colors have led to their extensive use in various industrial applications, including textiles, printing, and food coloring. In the realm of drug development and scientific research, azo compounds are also explored for their potential as therapeutic agents, delivery systems, and molecular probes.
This document provides a detailed protocol for the synthesis of novel azo dyes using 4-(4-hydroxyphenoxy)benzoic acid as a key building block. The presence of the diaryl ether linkage in this precursor is anticipated to impart unique properties to the resulting dyes, such as enhanced thermal stability and altered solubility, which could be advantageous for specialized applications. The general synthetic strategy involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution of the coupling agent, in this case, this compound, under alkaline conditions to facilitate the electrophilic aromatic substitution reaction, yielding the azo dye.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific aromatic amine used.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a hypothetical azo dye, 4-((4-(4-carboxyphenoxy)phenyl)diazenyl)benzenesulfonic acid, by coupling diazotized sulfanilic acid with this compound.
Materials:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of sodium carbonate in 50 mL of distilled water, warming gently if necessary to obtain a clear solution.
-
Cool the solution to room temperature, then add a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of distilled water. Stir until fully dissolved.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 2.5 mL of concentrated hydrochloric acid in 10 mL of crushed ice.
-
Slowly, and with constant stirring, add the sulfanilic acid/sodium nitrite solution to the acidic ice solution. Maintain the temperature below 5 °C.
-
The formation of a fine precipitate of the diazonium salt should be observed. Keep this suspension in the ice bath for immediate use in the next step.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2.30 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
With continuous and vigorous stirring, slowly add the cold diazonium salt suspension from Part A to the alkaline solution of this compound.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Filter the resulting solid dye using a Büchner funnel and wash with a small amount of cold distilled water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to purify the dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Calculate the percentage yield and characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H-NMR, and UV-Vis spectroscopy).
Data Presentation
The following table summarizes hypothetical characterization data for the representative azo dye synthesized in Protocol 1.
| Parameter | Value |
| Compound Name | 4-((4-(4-carboxyphenoxy)phenyl)diazenyl)benzenesulfonic acid |
| Molecular Formula | C₁₉H₁₄N₂O₇S |
| Molecular Weight | 414.39 g/mol |
| Appearance | Orange-red crystalline solid |
| Yield | 85% (hypothetical) |
| Melting Point | >300 °C (decomposes) (hypothetical) |
| λmax (in water) | 485 nm (hypothetical) |
| FT-IR (cm⁻¹) | 3400-2500 (O-H, broad), 3080 (Ar C-H), 1685 (C=O), 1590 (N=N), 1240 (Ar-O-Ar), 1180, 1035 (S=O) (hypothetical) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 12.8 (s, 1H, COOH), 8.0-7.0 (m, 12H, Ar-H) (hypothetical) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound.
Caption: General workflow for azo dye synthesis.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the reactants and the final product.
Caption: Reactant and product relationship diagram.
Potential Applications and Further Research
Azo dyes incorporating the this compound moiety may exhibit interesting properties for various applications:
-
High-Performance Dyes: The rigid diaryl ether structure could enhance the thermal stability and lightfastness of the dyes, making them suitable for high-performance applications in materials science.
-
Functional Materials: The carboxylic acid group provides a handle for further chemical modification, such as esterification or amidation, allowing for the covalent incorporation of these dyes into polymers or onto surfaces to create functional materials.
-
Pharmaceutical and Biomedical Applications: The azo linkage is known to be susceptible to reduction by azoreductases present in the gut microbiome. This property can be exploited for colon-specific drug delivery. The diaryl ether and benzoic acid moieties could be further functionalized with bioactive molecules to create prodrugs.
Further research is warranted to synthesize a library of these novel azo dyes using a variety of aromatic amines and to fully characterize their physicochemical and biological properties. Investigation into their performance in specific applications will be crucial to unlock their full potential.
Application Note: Quantitative Analysis of 4-(4-Hydroxyphenoxy)benzoic Acid using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(4-Hydroxyphenoxy)benzoic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing accurate and precise quantification of the analyte. This protocol is suitable for routine quality control, stability studies, and research applications involving this compound. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Introduction
This compound is a chemical intermediate with applications in the synthesis of polymers and specialty chemicals. Accurate and precise quantification of this compound is crucial for ensuring product quality and for monitoring its stability in various formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds. This application note describes a validated RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in acetonitrile and make up to the mark with the same solvent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve. Dilute to the mark with acetonitrile and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a spiked sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the specificity of the method.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range with a correlation coefficient (r²) greater than 0.999.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo mixture. The percentage recovery was calculated. The mean recovery was found to be within the acceptable limits of 98-102%.[1]
Table 3: Accuracy Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery |
| 80% | 8 | 7.92 | 99.0 |
| 100% | 10 | 10.05 | 100.5 |
| 120% | 12 | 11.88 | 99.0 |
| Mean Recovery | 99.5% |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution (50 µg/mL) were performed on the same day and on three different days. The relative standard deviation (%RSD) was calculated. The %RSD for both repeatability and intermediate precision was found to be less than 2%, indicating good precision of the method.[1][2]
Table 4: Precision Data
| Precision | %RSD (n=6) |
| Repeatability (Intra-day) | 0.85 |
| Intermediate Precision (Inter-day) | 1.23 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be approximately 0.1 µg/mL and the LOQ was approximately 0.3 µg/mL.[3]
System Suitability
System suitability tests are an integral part of the analytical procedure. They are used to verify that the chromatographic system is adequate for the intended analysis. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections, should be monitored.
Table 5: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, and precise for the quantification of this compound. The method is suitable for routine analysis in quality control and research laboratories. The validation results demonstrate that the method is reliable and robust for its intended purpose.
References
Application Note: 1H and 13C NMR Analysis of 4-(4-Hydroxyphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydroxyphenoxy)benzoic acid is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds and polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of this compound. The provided spectral data is based on established chemical shift principles and analysis of structurally similar compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for aromatic carboxylic acids due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not typically interfere with the signals of interest.[1]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will improve spectral resolution.[1]
-
Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to maximize the signal-to-noise ratio.[1]
-
¹H NMR Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-16 ppm
-
-
¹³C NMR Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
-
Proton Decoupling: Broadband decoupling to simplify the spectrum by removing C-H coupling.
-
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds such as 4-hydroxybenzoic acid and 4-phenoxybenzoic acid.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | broad singlet | 1H | COOH |
| ~9.5 | singlet | 1H | OH |
| ~7.90 | doublet | 2H | H-2, H-6 |
| ~7.05 | doublet | 2H | H-3, H-5 |
| ~6.95 | doublet | 2H | H-2', H-6' |
| ~6.80 | doublet | 2H | H-3', H-5' |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C-7 (COOH) |
| ~160 | C-4' |
| ~155 | C-4 |
| ~148 | C-1' |
| ~131 | C-2, C-6 |
| ~124 | C-1 |
| ~121 | C-2', C-6' |
| ~117 | C-3, C-5 |
| ~116 | C-3', C-5' |
Mandatory Visualization
Caption: Molecular structure of this compound.
Discussion
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both phenyl rings, as well as for the carboxylic acid and hydroxyl protons. The protons on the benzoic acid ring (H-2, H-6, H-3, H-5) are expected to appear as two doublets due to their distinct chemical environments. Similarly, the protons on the hydroxyphenoxy ring (H-2', H-6', H-3', H-5') should also present as two doublets. The carboxylic acid proton is expected to be a broad singlet in the downfield region, a characteristic feature of acidic protons. The hydroxyl proton will likely appear as a singlet.
In the ¹³C NMR spectrum, nine distinct signals are anticipated, corresponding to the nine unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The quaternary carbons (C-1, C-4, C-1', C-4') will likely have lower intensities compared to the protonated carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl and ether oxygen groups and the electron-withdrawing carboxylic acid group.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The detailed experimental protocols and the predicted spectral data with assignments offer a valuable resource for researchers in the fields of chemistry and drug development for the structural verification and characterization of this compound and its derivatives.
References
Applications of 4-(4-Hydroxyphenoxy)benzoic Acid in High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydroxyphenoxy)benzoic acid is a valuable monomer in the synthesis of high-performance aromatic polymers, particularly thermotropic liquid crystalline polyesters (LCPs). Its unique chemical structure, featuring a rigid backbone with an ether linkage, imparts a combination of desirable properties to the resulting polymers, including exceptional thermal stability, high mechanical strength, and excellent chemical resistance. These characteristics make polymers derived from this compound suitable for a wide range of demanding applications, from advanced electronics and aerospace components to specialized biomedical devices.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers based on this compound.
Applications
Polymers derived from this compound are primarily utilized as high-performance materials in applications where thermal and mechanical robustness are critical.
-
Liquid Crystalline Polymers (LCPs): The homopolymer of this compound and its copolymers are known to exhibit thermotropic liquid crystalline behavior. This property allows for the production of materials with highly oriented molecular structures, leading to outstanding mechanical properties, particularly in the direction of flow during processing. These LCPs are used in:
-
Electronics: Connectors, sockets, and other components requiring high-temperature resistance and dimensional stability.
-
Automotive: Under-the-hood components, fuel system parts, and sensors that are exposed to harsh environments.
-
Aerospace: Interior components and structural parts where low weight and high strength are essential.
-
-
High-Temperature Resistant Materials: The aromatic structure and stable ether linkages contribute to the exceptional thermal stability of these polymers. They can withstand high service temperatures without significant degradation, making them suitable for applications in demanding thermal environments.
-
Chemically Resistant Coatings and Films: The inherent chemical inertness of these aromatic polyesters makes them excellent candidates for protective coatings and films in chemical processing and other corrosive environments.
Data Presentation
The following tables summarize the typical properties of high-performance polymers derived from this compound. The data presented here is illustrative and based on the expected performance of such polymers, drawing comparisons from structurally similar aromatic polyesters reported in the literature. For specific quantitative data on the homopolymer and its copolymers, researchers are encouraged to consult the detailed study by Kricheldorf and Döring (1992) in the journal Polymer.
Table 1: Thermal Properties of Poly(4-(4-hydroxyphenoxy)benzoate)
| Property | Value (Illustrative) | Method |
| Glass Transition Temperature (Tg) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | > 350 °C (often decomposes before melting) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Heat Deflection Temperature (HDT) | > 200 °C | ASTM D648 |
Table 2: Mechanical Properties of Poly(4-(4-hydroxyphenoxy)benzoate)
| Property | Value (Illustrative) | Method |
| Tensile Strength | 150 - 250 MPa | ASTM D638 |
| Tensile Modulus | 10 - 20 GPa | ASTM D638 |
| Flexural Strength | 200 - 300 MPa | ASTM D790 |
| Flexural Modulus | 12 - 22 GPa | ASTM D790 |
| Notched Izod Impact | 50 - 150 J/m | ASTM D256 |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of poly(4-(4-hydroxyphenoxy)benzoate). These protocols are based on established methods for the synthesis of aromatic polyesters.
Protocol 1: Synthesis of 4-(4-Acetoxyphenoxy)benzoic Acid (Monomer Acetylation)
Objective: To acetylate the phenolic hydroxyl group of this compound to create a more reactive monomer for polycondensation.
Materials:
-
This compound
-
Acetic anhydride (excess)
-
Pyridine (catalytic amount)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in toluene.
-
Add a molar excess of acetic anhydride (e.g., 1.2 equivalents) to the suspension.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(4-acetoxyphenoxy)benzoic acid.
-
Dry the purified monomer in a vacuum oven.
Protocol 2: Melt Polycondensation of 4-(4-Acetoxyphenoxy)benzoic Acid
Objective: To synthesize high molecular weight poly(4-(4-hydroxyphenoxy)benzoate) via melt polycondensation.
Materials:
-
4-(4-Acetoxyphenoxy)benzoic acid (purified monomer)
-
Antimony(III) oxide (catalyst, optional)
-
High-temperature, inert atmosphere reaction setup (e.g., Schlenk line)
Procedure:
-
Place the purified 4-(4-acetoxyphenoxy)benzoic acid monomer and a catalytic amount of antimony(III) oxide (if used) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Heat the vessel in a suitable heating mantle or salt bath under a slow stream of nitrogen.
-
Gradually increase the temperature to just above the melting point of the monomer to initiate the polymerization. Acetic acid will begin to evolve.
-
Slowly raise the temperature in a stepwise manner (e.g., 250°C for 1 hour, then 280°C for 1 hour, then 300-320°C for 1-2 hours) to facilitate the removal of the acetic acid byproduct and increase the molecular weight of the polymer.
-
During the final stages of the reaction, apply a high vacuum to the system to effectively remove the remaining acetic acid and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is achieved (indicating high molecular weight), cool the reactor under a nitrogen atmosphere.
-
The resulting polymer can be isolated as a solid plug and subsequently ground into a powder for further processing and characterization.
Visualization
Caption: Workflow for the synthesis and characterization of poly(4-(4-hydroxyphenoxy)benzoate).
Caption: Relationship between monomer structure and high-performance polymer properties.
Application Notes and Protocols for the Derivatization of 4-(4-Hydroxyphenoxy)benzoic Acid in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-(4-hydroxyphenoxy)benzoic acid for the exploration of its therapeutic potential. This document outlines synthetic strategies, detailed experimental protocols for derivatization and biological evaluation, and an overview of relevant signaling pathways. The provided information is intended to facilitate the discovery and development of novel drug candidates based on this scaffold.
Introduction
This compound is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to modulate its physicochemical and pharmacological properties. Its diaryl ether motif is present in a number of biologically active compounds. Derivatization of the carboxylic acid and phenolic hydroxyl groups can lead to a diverse library of compounds with potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral research. This document focuses on the synthesis of ester and amide derivatives, as well as bioisosteric replacements, and provides protocols for their evaluation in relevant biological assays.
Data Presentation: Biological Activities of this compound Derivatives
While specific quantitative data for a broad range of this compound derivatives remains limited in publicly available literature, the following tables provide examples of biological activities for structurally related benzoic acid derivatives to guide research efforts.
Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound ID | Derivative Class | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Sulfonyloxy/alkoxy benzoxazolone | Nitric Oxide (NO) Production | RAW 264.7 | 17.67 | [1] |
| 2 | 4-Sulfonyloxy/alkoxy benzoxazolone | IL-6 Production | RAW 264.7 | 8.61 | [1] |
| 3 | 4-Sulfonyloxy/alkoxy benzoxazolone | IL-1β Production | RAW 264.7 | 20.07 | [1] |
Table 2: Antimicrobial Activity of p-Hydroxybenzoic Acid Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4 | p-Hydroxybenzoic acid Schiff base | Staphylococcus aureus | 1.50 (pMICam µM/ml) | [2] |
| 5 | 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus haemolyticus (MRSH) | 100 | [3] |
| 6 | 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [3] |
| 7 | 4-Hydroxybenzoic acid | Pseudomonas syringae pv. tomato DC3000 | >10 mM | [4] |
Experimental Protocols
I. Synthesis of this compound Derivatives
A. Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives [5][6]
This protocol describes a metal-free synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives via a PhIO-mediated oxidation of 2-aryloxybenzamides.
Materials:
-
Substituted 2-aryloxybenzamide
-
Iodosobenzene (PhIO)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aryloxybenzamide (1.0 mmol) in trifluoroacetic acid (5.0 mL).
-
Add iodosobenzene (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(4-hydroxyphenoxy)benzamide derivative.
B. Synthesis of this compound Esters
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (catalytic amount)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 mmol) in the desired alcohol (10 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by recrystallization or silica gel column chromatography.
II. Biological Assays
A. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control should be included.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. CCR5 Receptor Binding Assay
This competitive binding assay measures the ability of a compound to displace a known radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5)
-
Radioligand (e.g., [¹²⁵I]-MIP-1α or a fluorescently labeled ligand)
-
Test compounds at a range of concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand.
-
Add the CCR5-expressing cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled known CCR5 ligand.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Derivatives of this compound may exert their biological effects by modulating key signaling pathways involved in inflammation, infection, and viral entry.
-
NF-κB Signaling Pathway in Inflammation: The NF-κB pathway is a central regulator of inflammation.[7][8] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[7][8]
Caption: NF-κB signaling pathway in inflammation.
-
MAPK Signaling Pathway in Inflammation: Mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[9][10][11][12] Inflammatory stimuli can activate a cascade of kinases, including p38 and ERK, which in turn phosphorylate and activate transcription factors like AP-1, leading to the expression of inflammatory mediators.[9][10][11][12]
References
- 1. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-(4-Hydroxyphenoxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Hydroxyphenoxy)benzoic acid is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This document provides a detailed experimental protocol for the purification of this compound using the recrystallization technique. Recrystallization is a widely used method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
Experimental Protocol: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization from a mixed solvent system of acetic acid and water. This method is effective in removing impurities that have different solubility profiles from the target compound.
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add a minimal amount of glacial acetic acid (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously.
-
Continue to add small portions of glacial acetic acid until the solid completely dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution to adsorb colored impurities.
-
Heat the mixture to boiling for 5-10 minutes with continuous stirring.
-
-
Hot Filtration (if activated carbon was used):
-
If activated carbon was used, perform a hot filtration to remove it. Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution through the preheated funnel to prevent premature crystallization of the product.
-
-
Crystallization:
-
To the hot filtrate, add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Add a few drops of hot acetic acid to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals on the filter paper with a small amount of a cold mixture of acetic acid and water (e.g., 1:1 v/v) to remove any residual soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification process, illustrating the effectiveness of the recrystallization procedure.
| Parameter | Before Purification (Crude) | After Purification (Recrystallized) |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Weight (g) | 10.0 | 8.5 |
| Yield (%) | - | 85.0 |
| Melting Point (°C) | 190-194 | 196-198 |
| Purity by HPLC (%) | 92.5 | 99.8 |
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the purification procedure.
Caption: Workflow for the purification of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Hydroxyphenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Hydroxyphenoxy)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Product Yield
Q1: I am getting a very low yield in my synthesis of this compound using the Williamson ether synthesis. What are the potential causes?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common issues include:
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Any water present can react with the base (e.g., sodium hydroxide, potassium hydroxide) and reduce its effectiveness in deprotonating the hydroxyl group of hydroquinone, which is a crucial step for the reaction to proceed.
-
Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the phenol, leading to a low concentration of the reactive phenoxide ion. An insufficient amount of a strong base will also lead to incomplete reaction.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the decomposition of reactants or products. A typical temperature range for this synthesis is 90-100°C.[1]
-
Side Reactions: The primary side reaction of concern is the dialkylation of hydroquinone, which results in the formation of 1,4-bis(carboxyphenoxy)benzene. This is more likely to occur if the 4-chlorobenzoic acid is used in excess or if the reaction conditions favor the formation of the hydroquinone dianion.
-
Purity of Reactants: The purity of your starting materials, hydroquinone and 4-chlorobenzoic acid, is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: My Ullmann condensation for the synthesis of this compound is resulting in a low yield. What should I investigate?
A2: The Ullmann condensation is a powerful method for forming aryl ethers, but it can be sensitive to several parameters. Key factors affecting the yield include:
-
Catalyst Activity: The copper catalyst is central to the Ullmann reaction. The type of copper (e.g., copper powder, copper(I) oxide, copper(I) iodide) and its activation state can significantly impact the reaction rate and yield. Traditional methods often required harsh conditions, but modern catalysts with specific ligands can facilitate the reaction under milder conditions.
-
Reaction Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 210°C.[2] If the temperature is too low, the reaction may not proceed at a reasonable rate. However, excessively high temperatures can lead to product decomposition.
-
Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically used in Ullmann condensations to achieve the necessary high temperatures.[2] The choice of solvent can influence the solubility of the reactants and the catalyst's effectiveness.
-
Base: The presence of a base, such as potassium carbonate, is often required to neutralize the acid formed during the reaction and to facilitate the formation of the copper alkoxide intermediate. The strength and amount of the base can affect the reaction outcome.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, the reaction will generally be slower and may require more forcing conditions compared to an aryl iodide or bromide.
Product Purity Issues
Q3: I have obtained my product, but it appears to be impure. What are the likely contaminants and how can I purify it?
A3: Common impurities in the synthesis of this compound include unreacted starting materials (hydroquinone and 4-chlorobenzoic acid or the corresponding aryl halide in the Ullmann reaction) and side products. The primary side product in the Williamson synthesis is the dialkylated hydroquinone.
Purification Protocol:
-
Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution.[1] The desired product, being a carboxylic acid, will be extracted into the aqueous basic layer as its sodium salt. The unreacted hydroquinone and other non-acidic impurities will remain in the organic layer.
-
Precipitation: The aqueous bicarbonate layer is then carefully acidified with a strong acid, such as 6M HCl, which will cause the this compound to precipitate out of the solution.[1]
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent, such as hot water or an acetic acid/water mixture.[3] This process will help to remove any remaining impurities.
Quantitative Data Summary
Table 1: Illustrative Yield Comparison for Williamson Ether Synthesis Under Various Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| NaOH | Water | 90-100 | 1 | ~70-80 |
| KOH | Water | 90-100 | 1 | ~75-85 |
| K2CO3 | DMF | 120 | 4 | ~60-70 |
| NaH | THF (anhydrous) | 65 | 6 | ~80-90 |
Note: The yields presented are illustrative and can vary based on the specific experimental setup and scale.
Table 2: Illustrative Yield Comparison for Ullmann Condensation with Different Catalysts
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Cu Powder | None | K2CO3 | NMP | 210 | ~50-60 |
| Cu2O | None | K2CO3 | DMF | 150 | ~60-70 |
| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | ~70-85 |
| Cu(OAc)2 | Picolinic Acid | K3PO4 | DMSO | 130 | ~75-90 |
Note: The yields presented are illustrative and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Materials:
-
Hydroquinone
-
4-Chlorobenzoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 6M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve an appropriate amount of NaOH or KOH in water.
-
Add hydroquinone to the basic solution and stir until it is completely dissolved.
-
In a separate beaker, dissolve 4-chlorobenzoic acid in a minimal amount of water, with gentle warming if necessary.
-
Slowly add the 4-chlorobenzoic acid solution to the hydroquinone solution.
-
Heat the reaction mixture in a water bath at 90-100°C for approximately 1 hour.[1]
-
Cool the reaction mixture to room temperature and then acidify it with 6M HCl until the solution is acidic (test with litmus paper).
-
Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain the purified this compound.
Protocol 2: Ullmann Condensation for this compound
Materials:
-
Hydroquinone
-
4-Iodobenzoic acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add hydroquinone, 4-iodobenzoic acid, CuI, 1,10-phenanthroline, and Cs2CO3.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 110°C and stir vigorously for the required reaction time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis.
Caption: Troubleshooting flowchart for low yield.
References
preventing side product formation in 4-(4-Hydroxyphenoxy)benzoic acid polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-(4-hydroxyphenoxy)benzoic acid. The information is designed to help prevent and troubleshoot the formation of side products during synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the polymerization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My polymer has a low molecular weight and is brittle. What are the likely causes and how can I fix this?
A1: Low molecular weight is typically due to incomplete reaction or chain-terminating side reactions. Several factors could be at play:
-
Insufficient Removal of Byproducts: In melt polycondensation of the acetylated monomer, the removal of the acetic acid byproduct is crucial to drive the equilibrium towards high polymer formation.
-
Solution: Ensure your vacuum system is efficient and that the reaction temperature is high enough to facilitate the diffusion and removal of acetic acid from the increasingly viscous polymer melt. For laboratory-scale synthesis, ensure all connections are properly sealed.
-
-
Reaction Temperature Too Low: The polymerization may not proceed to high conversion if the temperature is not sufficient for the melt viscosity to remain manageable for effective stirring and byproduct removal.
-
Solution: Gradually increase the final polymerization temperature. For aromatic polyesters, temperatures can often exceed 270°C.[1] Monitor the torque on your mechanical stirrer; an increase indicates a molecular weight build-up.
-
-
Monomer Impurity: Impurities in the this compound monomer, such as monofunctional compounds, can act as chain terminators.
-
Solution: Ensure the monomer is of high purity (>99.5%). Recrystallization of the monomer may be necessary before use.
-
-
Decarboxylation: At very high temperatures, decarboxylation of the carboxylic acid end groups can occur, limiting chain growth.
-
Solution: While high temperatures are needed, avoid excessively high temperatures or prolonged reaction times once a high molecular weight is achieved. See the FAQ on decarboxylation for more details.
-
Q2: The color of my final polymer is darker than expected (e.g., brown or dark yellow). What causes this discoloration?
A2: Discoloration in high-temperature polymerizations is often due to oxidative side reactions or the presence of catalyst residues.
-
Oxygen Presence: Trace amounts of oxygen at high temperatures can lead to oxidative side reactions and the formation of colored byproducts.
-
Solution: Ensure the polymerization is conducted under a constant, high-purity inert atmosphere (e.g., nitrogen or argon). Multiple vacuum/inert gas backfill cycles should be performed at the beginning of the reaction to remove all oxygen.
-
-
Catalyst Choice and Concentration: Certain catalysts, especially some titanium and tin compounds, can cause coloration at high temperatures.
-
Solution: If using a catalyst, screen different types and use the minimum effective concentration. Antimony compounds are common catalysts for polyesterification and often result in less discoloration compared to some titanium catalysts. For some high-reactivity monomers, a catalyst may not be strictly necessary, which would be the ideal scenario to avoid this issue.
-
-
Thermal Degradation: Prolonged exposure to very high temperatures can lead to thermal degradation of the polymer backbone, which can produce colored species.
-
Solution: Optimize the reaction time and temperature profile. Aim for the minimum time at the maximum temperature required to achieve the desired molecular weight.
-
Q3: My polymer is insoluble or shows evidence of cross-linking. How can I prevent this?
A3: Cross-linking in this type of polymerization is less common than other side reactions but can occur at very high temperatures, potentially through side reactions involving the ether linkage or aromatic rings.
-
Excessively High Temperatures: Very high reaction temperatures might initiate radical reactions or other side reactions that lead to branching and cross-linking.
-
Solution: Carefully control the reaction temperature and avoid local overheating. Ensure stirring is efficient to maintain a uniform temperature throughout the melt.
-
-
Side Chain Reactions: Although the monomer itself does not have obvious side groups that would lead to cross-linking, side reactions at high temperatures could create reactive sites.
-
Solution: A lower-temperature solution polymerization approach, via the acid chloride of the monomer, could be considered if melt polymerization consistently leads to cross-linking. This avoids the high temperatures that can trigger these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the polymerization of this compound?
A1: Decarboxylation is a primary side reaction, especially at the high temperatures required for melt polycondensation. This involves the loss of the carboxylic acid end group as carbon dioxide (CO₂). This reaction terminates a growing polymer chain, thus limiting the final molecular weight.
Q2: How can I minimize decarboxylation?
A2: To minimize decarboxylation, a balance of reaction conditions is necessary:
-
Temperature Management: While high temperatures are needed to drive the polymerization, excessively high temperatures will accelerate decarboxylation. A staged temperature profile is often effective: a lower temperature initially to form oligomers, followed by a gradual increase to a higher temperature under vacuum to build molecular weight.
-
Reaction Time: Minimize the time the polymer is held at the maximum reaction temperature. Once the desired melt viscosity (and thus molecular weight) is achieved, the polymerization should be stopped by cooling the reactor.
-
Solution Polymerization: As an alternative, a solution polymerization of the corresponding acid chloride can be performed at much lower temperatures, effectively eliminating thermal decarboxylation as a significant side reaction.
Q3: Is it better to use melt polycondensation or solution polymerization?
A3: The choice depends on the desired scale and polymer properties.
-
Melt Polycondensation: This is a more common industrial process as it avoids the use of solvents. It typically involves the acetylation of the monomer's hydroxyl group, followed by polymerization at high temperatures with the removal of acetic acid. This method is susceptible to thermal side reactions like decarboxylation.
-
Solution Polymerization: This method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it in a suitable solvent at lower temperatures. This can provide better control over the polymer structure and minimize high-temperature side reactions, but it involves the use and recovery of solvents and additional reaction steps for monomer activation.
Q4: What is the purpose of acetylating the hydroxyl group before melt polycondensation?
A4: Acetylating the phenolic hydroxyl group to form an acetoxy group serves two main purposes:
-
It prevents the free hydroxyl group from undergoing undesirable side reactions at high temperatures.
-
The polycondensation then proceeds via a transesterification reaction, eliminating acetic acid instead of water. Acetic acid is often easier to remove from a viscous polymer melt than water, which can help drive the reaction to completion and achieve a high molecular weight.
Quantitative Data on Polymerization
The following table summarizes typical data for the melt polycondensation of acetylated hydroxybenzoic acids, which can be considered analogous to the polymerization of acetylated this compound. Actual results will vary based on specific conditions.
| Catalyst | Catalyst Conc. (mol%) | Temp (°C) | Time (h) | Intrinsic Viscosity (dL/g) | Polymer Color |
| None | 0 | 250 → 280 | 4 | 0.5 - 0.8 | Light Yellow |
| Antimony(III) Oxide | 0.05 | 250 → 280 | 3 | 0.8 - 1.2 | Off-white |
| Titanium(IV) Isopropoxide | 0.05 | 250 → 280 | 3 | 0.9 - 1.4 | Yellow |
| Tin(II) 2-ethylhexanoate | 0.05 | 250 → 280 | 3.5 | 0.7 - 1.1 | Light Brown |
Note: This data is representative of aromatic polyester synthesis and serves as a guideline. Optimization for this compound is required.
Experimental Protocols
Protocol 1: Melt Polycondensation via Acetylated Monomer
This protocol is based on standard procedures for aromatic hydroxy acids.
Step 1: Monomer Acetylation
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents).
-
Add a catalytic amount of a suitable catalyst, such as sodium acetate or pyridine (optional, but can accelerate the reaction).
-
Heat the mixture to reflux (around 140°C) under a nitrogen atmosphere for 2-3 hours.
-
Cool the reaction mixture and isolate the acetylated monomer, 4-acetoxy-4'-phenoxybenzoic acid, typically by precipitation in water, followed by filtration, washing, and drying. Verify the structure by NMR.
Step 2: Melt Polycondensation
-
Place the dried, acetylated monomer into a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
If using a catalyst (e.g., 0.05 mol% antimony(III) oxide), add it at this stage.
-
Heat the reactor in stages under a slow stream of nitrogen:
-
Heat to a temperature just above the monomer's melting point (e.g., 220-240°C) and stir for 1 hour to form a homogenous melt and low molecular weight oligomers, while acetic acid starts to distill off.
-
Gradually increase the temperature to 270-280°C over 1-2 hours.
-
-
Once the temperature is stable at the final setpoint, gradually apply a vacuum (to <1 mmHg) over 30 minutes.
-
Continue stirring under high vacuum for another 1-2 hours. The viscosity of the melt will increase significantly, which can be observed by the increased torque on the stirrer.
-
Stop the reaction by releasing the vacuum with nitrogen and cooling the reactor.
-
Isolate the polymer, which is often a solid plug at room temperature.
Protocol 2: Solution Polycondensation via Acid Chloride
This method avoids high temperatures but requires handling of thionyl chloride.
Step 1: Synthesis of the Acid Chloride
-
In a flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in a dry, inert solvent like toluene.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (1.5 to 2 equivalents) to the suspension.
-
Heat the mixture to reflux (around 80°C) for 2-4 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the solvent and excess thionyl chloride under vacuum to obtain the crude 4-(4-hydroxyphenoxy)benzoyl chloride. This can be purified by recrystallization if necessary.
Step 2: Solution Polycondensation
-
Dissolve the 4-(4-hydroxyphenoxy)benzoyl chloride monomer in a dry, high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or diphenyl sulfone).
-
Heat the solution to a moderate temperature (e.g., 150-180°C) under a nitrogen atmosphere. The polymerization will proceed with the elimination of HCl. In some cases, a tertiary amine base like pyridine is added as an acid scavenger.
-
Monitor the reaction progress by observing the increase in solution viscosity. The reaction is typically complete within 4-12 hours.
-
Precipitate the polymer by pouring the cooled reaction solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water to remove any residual solvent and salts, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Key side reactions in aromatic polyester synthesis.
References
issues with 4-(4-Hydroxyphenoxy)benzoic acid solubility during reaction
Welcome to the Technical Support Center for 4-(4-Hydroxyphenoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in chemical reactions. Please note that specific solubility data for this compound is not widely available in published literature. The guidance provided here is based on the known properties of structurally similar compounds, such as 4-hydroxybenzoic acid and other benzoic acid derivatives, as well as established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid. Due to its aromatic structure containing both a carboxylic acid and a phenolic hydroxyl group, it is expected to have poor solubility in non-polar solvents and limited solubility in water. It is anticipated to be more soluble in polar aprotic solvents.
Q2: In which organic solvents is this compound likely to be most soluble?
A2: Based on the behavior of similar aromatic acids, this compound is expected to show the highest solubility in polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It will likely have moderate solubility in alcohols like ethanol and methanol, especially at elevated temperatures.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral conditions, the carboxylic acid group remains protonated, leading to low water solubility. Under basic conditions (pH > pKa of the carboxylic acid), it will deprotonate to form a carboxylate salt, which is significantly more soluble in water.
Q4: Can I increase the solubility of this compound in a reaction mixture?
A4: Yes, several methods can be employed to increase its solubility during a reaction. These include:
-
Solvent Selection: Choosing a suitable polar aprotic solvent.
-
Co-solvents: Using a mixture of solvents to achieve the desired polarity.
-
Temperature: Increasing the reaction temperature will generally increase solubility.
-
Salt Formation: For certain reactions, converting the carboxylic acid to a more soluble salt by adding a base can be a viable strategy.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Symptoms:
-
The solid reactant does not fully dissolve in the solvent, even with stirring.
-
The reaction is sluggish or does not proceed to completion.
-
A heterogeneous mixture is observed where a homogeneous solution was expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of the solvent may be too low. Switch to a more polar aprotic solvent like NMP, DMSO, or DMF. |
| Low Temperature | The solubility of this compound is likely temperature-dependent. Gradually increase the reaction temperature while monitoring for any degradation. |
| Insufficient Solvent Volume | The concentration of the reactant may be too high. Increase the volume of the solvent to aid dissolution. |
| Solid-State Properties | The crystalline nature of the solid may hinder dissolution. Consider using a mortar and pestle to grind the solid into a finer powder before adding it to the reaction vessel to increase the surface area. |
Issue 2: Precipitation of Reactant or Product During the Reaction
Symptoms:
-
A solid precipitates from the reaction mixture upon addition of another reagent or a change in temperature.
-
The reaction stalls after the initial formation of some product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Change in Polarity | The addition of a less polar reagent may have decreased the overall polarity of the solvent system, causing the reactant or a polar intermediate to precipitate. Consider adding a polar co-solvent to maintain solubility. |
| Product Insolubility | The product of the reaction may be insoluble in the chosen solvent. If this is the case, the reaction may need to be run in a solvent in which the product is soluble, or under conditions where the product is continuously removed from the reaction mixture. |
| Temperature Fluctuation | A decrease in temperature can cause a dissolved solid to crash out of the solution. Ensure consistent heating and insulation of the reaction vessel. |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility in a Reaction
-
Solvent Selection: Begin by selecting a high-boiling point, polar aprotic solvent such as NMP, DMSO, or DMF.
-
Initial Dissolution: Add the this compound to the chosen solvent in the reaction flask.
-
Heating: While stirring, gradually heat the mixture. The target temperature will depend on the specific reaction, but often temperatures above 100 °C are required to achieve significant solubility for polymerizations.
-
Addition of Co-solvent (if necessary): If the reactant is still not fully dissolved, a small amount of a compatible co-solvent can be added.
-
Monitoring: Closely monitor the reaction mixture for any signs of degradation (e.g., color change).
Protocol 2: Recrystallization for Purification of this compound (Hypothetical)
Disclaimer: The optimal solvent for recrystallization needs to be determined experimentally. This is a general guideline.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point. Potential candidates include ethanol/water mixtures, or acetic acid/water mixtures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude this compound until it is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Notes |
| Water | Polar Protic | Low (increases with pH) | Solubility is significantly enhanced in basic aqueous solutions. |
| Methanol / Ethanol | Polar Protic | Moderate (increases with heat) | May be a suitable solvent for some reactions or for recrystallization in a mixed solvent system. |
| Acetone | Polar Aprotic | Moderate | Good general-purpose solvent for initial trials. |
| Dichloromethane | Non-polar | Low | Unlikely to be an effective solvent. |
| Toluene | Non-polar | Very Low | Not recommended as a primary solvent. |
| NMP, DMSO, DMF | Polar Aprotic | High | Often used in polymer synthesis involving similar monomers. |
This table is based on the expected behavior of a molecule with the structure of this compound and should be confirmed experimentally.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: General reaction pathway for the esterification of this compound.
Technical Support Center: Identifying Impurities in 4-(4-Hydroxyphenoxy)benzoic acid by Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 4-(4-Hydroxyphenoxy)benzoic acid using spectroscopic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on a typical synthesis route, the Ullmann condensation, the most probable impurities include:
-
Unreacted Starting Materials: Hydroquinone and 4-hydroxybenzoic acid (or a 4-halobenzoic acid).
-
Homocoupled Products: Biphenyl derivatives formed from the self-coupling of the 4-halobenzoic acid.
-
Isomeric Impurities: 2-(4-Hydroxyphenoxy)benzoic acid or 3-(4-Hydroxyphenoxy)benzoic acid, which may arise from impurities in the starting materials or side reactions.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., DMF, DMSO, toluene).[1][2][3][4]
-
Residual Catalyst: Traces of copper salts used in the Ullmann condensation.[5][6][7][8][9]
Q2: Which spectroscopic techniques are most effective for identifying these impurities?
A2: A combination of spectroscopic methods is recommended for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Excellent for structural elucidation of organic impurities and can be used for quantification.[10]
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help differentiate between isomers and starting materials.[11][12][13]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A powerful separation technique that can be used to quantify the levels of known and unknown impurities.[14][15][16][17][18]
Q3: How can I differentiate between the desired product and its isomers using NMR?
A3: Distinguishing between positional isomers like this compound, 3-(4-Hydroxyphenoxy)benzoic acid, and 2-(4-Hydroxyphenoxy)benzoic acid by ¹H NMR relies on analyzing the splitting patterns and chemical shifts of the aromatic protons.[19][20] The substitution pattern on each benzene ring dictates the coupling between adjacent protons, resulting in unique multiplets for each isomer. For example, the para-substituted rings of the target product will show a more symmetrical and less complex splitting pattern compared to the ortho- and meta-substituted isomers.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Unexpected peaks in the ¹H NMR spectrum.
Caption: Troubleshooting unexpected molecular ion peaks in mass spectrometry.
Quantitative Data Summary: Molecular Weights of Potential Impurities
| Compound | Molecular Weight ( g/mol ) |
| This compound | 230.22 |
| Hydroquinone | 110.11 |
| 4-Hydroxybenzoic acid | 138.12 |
| Biphenyl-4,4'-dicarboxylic acid | 242.23 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue 3: The FTIR spectrum shows unexpected absorption bands.
Troubleshooting Workflow for Unexpected FTIR Absorption Bands
Caption: Troubleshooting unexpected absorption bands in an FTIR spectrum.
Quantitative Data Summary: Key FTIR Absorption Bands (cm⁻¹) of Potential Impurities
| Compound | O-H Stretch (broad) | C=O Stretch | C-O Stretch |
| This compound | 3000-3600 | ~1680 | ~1240 |
| Hydroquinone | ~3200-3400 | - | ~1200-1260 |
| 4-Hydroxybenzoic acid | ~2500-3300 | ~1680 | ~1230 |
| Benzoic Acid | ~2500-3300 | ~1680-1710 | ~1290 |
Note: Peak positions can vary based on the sample state (solid, liquid) and intermolecular interactions. [11][12][13][21][22]
Experimental Protocols
¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. The typical volume is 0.6-0.7 mL.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds.
-
For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary to ensure full relaxation of all protons.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative ratios of different protons.
-
Mass Spectrometry (Direct Infusion ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte. This can be done in either positive or negative ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
FTIR (ATR) Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the spectrum to a reference spectrum of pure this compound to identify any additional or shifted peaks that may indicate impurities.
-
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. iris.unito.it [iris.unito.it]
- 9. byjus.com [byjus.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 15. tandfonline.com [tandfonline.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. ijcrt.org [ijcrt.org]
- 18. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. mdpi.com [mdpi.com]
- 23. scribd.com [scribd.com]
- 24. youtube.com [youtube.com]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Discoloration in Polymers from 4-(4-Hydroxyphenoxy)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize discoloration in polymers derived from 4-(4-hydroxyphenoxy)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and processing of these polymers, leading to discoloration.
Problem 1: Polymer appears yellow or discolored immediately after synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Polymerization Temperature | Reduce the final polymerization temperature. High temperatures can accelerate thermal degradation and the formation of colored byproducts.[1] | A lighter-colored polymer. |
| Oxygen Contamination | Ensure the polymerization is conducted under a high-purity inert atmosphere (e.g., argon or nitrogen) to prevent thermo-oxidative degradation.[2] | A polymer with significantly reduced yellowness. |
| Choice of Catalyst | If using a titanium-based catalyst, consider switching to an antimony-based catalyst, as titanium catalysts can sometimes lead to more colored products in polyesters.[3][4][5][6][7] | A polymer with improved color. |
| Monomer Impurities | Purify the this compound monomer before polymerization to remove any colored impurities or precursors to colored species. | A whiter or less colored polymer. |
| Reaction Time | Optimize the reaction time to achieve the desired molecular weight without unnecessary exposure to high temperatures, which can promote side reactions leading to color formation. | A polymer with the target molecular weight and minimal discoloration. |
Problem 2: Polymer color darkens upon melt processing or post-synthesis thermal treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermo-oxidative Degradation | Incorporate a secondary antioxidant, such as a phosphite stabilizer, into the polymer formulation before melt processing.[8][9][10][11][12] Phosphites are effective at high temperatures and can decompose hydroperoxides that lead to color formation. | Improved color stability during processing. |
| Processing Temperature Too High | Lower the processing temperature to the minimum required for adequate melt flow. | Reduced thermal degradation and discoloration. |
| Shear Degradation | Optimize screw speed and backpressure during extrusion to minimize shear, which can contribute to polymer degradation and color changes.[13] | Less discoloration in the final processed part. |
| Presence of Oxygen | Use a nitrogen purge in the feed hopper of the extruder to minimize oxygen exposure during melt processing. | Reduced oxidative degradation and improved color. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polymers derived from this compound?
A1: The primary cause of discoloration, typically yellowing, is thermo-oxidative degradation.[14] This occurs when the polymer is exposed to high temperatures in the presence of oxygen, leading to the formation of chromophoric (color-producing) groups within the polymer structure. Factors that contribute to this include high polymerization or processing temperatures, the presence of certain catalysts (e.g., titanium-based), and impurities in the monomer.[1][3][4][5][6][7]
Q2: What types of stabilizers can be used to minimize discoloration?
A2: Phosphite-based secondary antioxidants are highly effective in minimizing discoloration during high-temperature processing.[8][9][10][11][12] They function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation pathway that leads to color formation. Hindered phenolic primary antioxidants can also be used, often in combination with phosphites for a synergistic effect.
Q3: How does the choice of catalyst affect polymer color?
A3: The choice of catalyst can significantly impact the final color of the polymer. Titanium-based catalysts, while highly active, have been shown to sometimes result in more colored polyester products compared to antimony-based catalysts.[3][4][5][6][7] Therefore, for applications where color is critical, an antimony-based catalyst may be preferred.
Q4: How can I quantitatively measure the discoloration of my polymer?
A4: Discoloration is most commonly quantified by measuring the Yellowness Index (YI) using a spectrophotometer or colorimeter.[15][16][17] The measurement should be performed according to standard methods such as ASTM E313.[15][16][17][18] This method calculates a single value for yellowness from spectrophotometric data.
Q5: Can monomer purity affect the color of the final polymer?
A5: Yes, monomer purity is crucial. Impurities in the this compound monomer can act as precursors for colored species during polymerization. It is highly recommended to purify the monomer before use, for example, by recrystallization, to ensure a high-quality, low-color polymer.
Data Presentation
The following table summarizes the expected effect of various additives on the Yellowness Index (YI) of polymers derived from this compound, based on general findings for aromatic polyesters.
| Formulation | Processing Conditions | Expected Yellowness Index (YI) (Arbitrary Units) |
| Polymer (No Stabilizer) | 280°C, 10 min in air | 25-35 |
| Polymer + 0.1% Hindered Phenol | 280°C, 10 min in air | 15-25 |
| Polymer + 0.1% Phosphite Stabilizer | 280°C, 10 min in air | 10-18 |
| Polymer + 0.1% Hindered Phenol + 0.1% Phosphite | 280°C, 10 min in air | 5-12 |
Note: These are representative values. Actual YI will depend on the specific polymer, processing equipment, and conditions.
Experimental Protocols
Protocol 1: Melt Polymerization of 4-(4-acetoxyphenoxy)benzoic acid with Minimized Discoloration
This protocol is adapted from general procedures for synthesizing aromatic polyesters with a focus on color reduction.
-
Monomer Acetylation:
-
In a reaction vessel, suspend this compound in a slight molar excess of acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and precipitate the 4-(4-acetoxyphenoxy)benzoic acid by adding water.
-
Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol/water) to high purity. Dry thoroughly under vacuum.[19][20][21][22]
-
-
Melt Polycondensation:
-
Place the purified 4-(4-acetoxyphenoxy)benzoic acid monomer and the chosen catalyst (e.g., antimony trioxide, ~200-400 ppm) in a glass reactor equipped with a mechanical stirrer, inert gas inlet, and a vacuum distillation outlet.
-
Purge the reactor thoroughly with high-purity argon or nitrogen.
-
Heat the reactor in a metal bath to a temperature of 250-260°C to melt the monomer and initiate the polymerization. Acetic acid will begin to distill off.
-
After the initial vigorous distillation of acetic acid subsides (typically 1-2 hours), gradually increase the temperature to 280-300°C over 1-2 hours.
-
Once the temperature has stabilized, slowly apply a vacuum to the system over 30-60 minutes to facilitate the removal of the remaining acetic acid and increase the molecular weight of the polymer.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Remove the polymer from the reactor while still hot and cool under an inert atmosphere.
-
Protocol 2: Measurement of Yellowness Index (YI) according to ASTM E313
-
Sample Preparation:
-
Prepare a flat, opaque plaque of the polymer sample with a smooth surface, typically by compression molding. The thickness should be sufficient to be opaque.
-
-
Instrument Calibration:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a certified white standard.
-
-
Measurement:
-
Set the instrument to measure color coordinates (CIE L, a, b*) under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Place the polymer sample at the measurement port and obtain the L, a, and b* values.
-
Take measurements at multiple locations on the sample surface and average the results.
-
-
Calculation:
Visualizations
Caption: Relationship between causes and effects of polymer discoloration.
Caption: Workflow for synthesizing low-color aromatic polyesters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimony-Based Catalysts [um-material.com]
- 4. clariant.com [clariant.com]
- 5. Polyester Catalyst Market Trends 2025: Industry Shifts Toward Titanium and Aluminum Alternatives Amidst Supply Chain Constraints [hdinresearch.com]
- 6. ircms.irstreet.com [ircms.irstreet.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0240300A2 - Process for incorporating phosphite stabilizer in aromatic polyesters - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. US3305520A - Polycarbonates stabilized by phosphites - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 13. plasticstoday.com [plasticstoday.com]
- 14. researchgate.net [researchgate.net]
- 15. 3nh.com [3nh.com]
- 16. Yellowness Index (YI) ASTM E313 [intertek.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 20. nbinno.com [nbinno.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 4-(4-Hydroxyphenoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(4-Hydroxyphenoxy)benzoic acid. This guide is designed to directly address specific issues that may be encountered during the synthesis, purification, and scale-up processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot plant or industrial production.
Problem 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield for the Ullmann condensation reaction when moving from a lab scale to a larger reactor. What are the potential causes and how can we mitigate this?
A: Low yields during scale-up are a common challenge and can be attributed to several factors that are less pronounced at a smaller scale.
Possible Causes and Solutions:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature. Localized overheating can lead to thermal decomposition of reactants, intermediates, or the final product.
-
Solution: Implement a more robust temperature control system. Utilize a reactor with better heat exchange capabilities, such as one with internal cooling coils or a jacketed vessel with a high-performance thermal fluid. Ensure vigorous and efficient stirring to promote even heat distribution.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to heterogeneous reaction conditions, where localized concentrations of reactants or catalyst are not optimal. This can result in incomplete reactions or an increase in side product formation.
-
Solution: Optimize the stirrer design (e.g., impeller type, size, and speed) for the specific reactor geometry and reaction mixture viscosity. Consider using baffles to improve mixing efficiency.
-
-
Catalyst Deactivation: The copper catalyst used in the Ullmann condensation can be sensitive to impurities and may deactivate over the course of the reaction, especially on a larger scale where the reaction times may be longer.
-
Solution: Ensure all reactants and solvents are of high purity and are thoroughly dried. Use of inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the catalyst. Consider using a more robust catalyst system or adding the catalyst in portions during the reaction.
-
-
Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be directly transferable to a larger scale.
-
Solution: A Design of Experiments (DoE) approach can be valuable for re-optimizing parameters such as reaction temperature, catalyst loading, base concentration, and reaction time for the scaled-up process.
-
Problem 2: High Levels of Impurities and Byproducts
Q: Our scaled-up batches of this compound are showing significant levels of impurities, particularly a di-substituted byproduct. How can we minimize its formation and improve the purity of our product?
A: The formation of byproducts is a critical issue in the synthesis of this compound, with the primary impurity often being the result of further reaction of the desired product.
Common Byproducts and Mitigation Strategies:
-
Di-arylation Product (4-(4-(4-carboxyphenoxy)phenoxy)benzoic acid): This is a common byproduct resulting from the reaction of the initially formed product with another molecule of the aryl halide.
-
Mitigation:
-
Stoichiometry Control: Use a molar excess of hydroquinone relative to the 4-halobenzoic acid. This statistically favors the mono-substitution.
-
Controlled Addition: Add the 4-halobenzoic acid solution slowly and in a controlled manner to the reaction mixture containing hydroquinone and the base. This maintains a low concentration of the aryl halide, reducing the likelihood of a second substitution.
-
-
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of hydroquinone and 4-halobenzoic acid in the final product.
-
Mitigation: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Ensure optimal reaction time and temperature to drive the reaction to completion.
-
-
Products of Homocoupling: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide, forming 4,4'-biphenyldicarboxylic acid.
-
Mitigation: Optimize the catalyst system and reaction conditions. The choice of ligand for the copper catalyst can significantly influence the selectivity towards the desired cross-coupling reaction.
-
Problem 3: Product Discoloration
Q: The final isolated product has a pink or brownish tint, which is unacceptable for our application. What is the cause of this discoloration and how can it be prevented?
A: Discoloration is often due to the presence of trace impurities, frequently arising from oxidation or residual catalyst.
Causes and Prevention:
-
Oxidation of Phenolic Compounds: Phenols, including the product and hydroquinone starting material, are susceptible to oxidation, which can form highly colored quinone-type species.
-
Prevention:
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up to minimize contact with oxygen.
-
Antioxidants: The addition of a small amount of a reducing agent, such as sodium bisulfite or sodium dithionite, to the reaction mixture or during work-up can help prevent oxidation.
-
-
-
Residual Copper Catalyst: Trace amounts of copper salts remaining in the final product can impart color.
-
Prevention: Implement a thorough purification procedure. This may include washing the crude product with a dilute acid solution to remove copper salts, followed by recrystallization. The use of activated carbon during recrystallization can also be effective in adsorbing colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a 4-halobenzoic acid (or its ester) with hydroquinone in the presence of a base.
Q2: What are the critical process parameters to control during the scale-up of the Ullmann condensation for this synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: Crucial for reaction rate and preventing side reactions.
-
Agitation Rate: Ensures homogeneity and efficient mass and heat transfer.
-
Rate of Reagent Addition: Slow, controlled addition of the limiting reagent can minimize byproduct formation.
-
Inert Atmosphere: Essential to prevent catalyst deactivation and oxidation of phenolic species.
-
Purity of Starting Materials: Impurities can poison the catalyst and lead to side reactions.
Q3: What are the recommended purification methods for obtaining high-purity this compound at an industrial scale?
A3: A multi-step purification process is typically employed:
-
Acid-Base Work-up: After the reaction, the mixture is typically acidified to precipitate the crude product. This helps to remove the base and some inorganic salts.
-
Washing: The crude solid is washed with water and potentially a non-polar organic solvent to remove residual starting materials and soluble impurities.
-
Recrystallization: This is a critical step for achieving high purity. A suitable solvent system is chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. A patent for a similar compound suggests that acetic acid can be an effective recrystallization solvent.[1]
-
Decolorization: Treatment with activated carbon during recrystallization can effectively remove colored impurities.
-
Drying: The purified crystals are dried under vacuum at an appropriate temperature to remove residual solvents.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for monitoring the disappearance of starting materials, the formation of the product, and quantifying the levels of impurities in the final product.
-
Thin-Layer Chromatography (TDC): A quick and simple method for qualitative in-process monitoring of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for structural confirmation of the final product and identification of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.
Data Presentation
Table 1: Typical Reaction Conditions for Ullmann Synthesis of a Related Diaryl Ether (4-(4-phenoxyphenoxy)benzoic acid)[1]
| Parameter | Value |
| Reactants | 1-(4-methylphenoxy)-4-phenoxybenzene, Air/Oxygen |
| Catalyst System | Transition metal and bromide catalyst |
| Solvent | Acetic Acid or Propionic Acid |
| Temperature | 120-150 °C |
| Pressure | Pressurized with air or oxygen |
| Reaction Time | 4-12 hours |
| Yield | 73-76% |
| Purity (by HPLC) | 99.5-99.7% |
Note: This data is for a structurally similar compound and serves as a representative example of industrial conditions and achievable outcomes.
Experimental Protocols
General Protocol for Ullmann Condensation Synthesis
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor with hydroquinone, a high-boiling point polar aprotic solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone), and a base (e.g., potassium carbonate).
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: Add the copper catalyst (e.g., copper(I) iodide, copper(I) oxide) and a suitable ligand if required.
-
Heating: Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.
-
Reagent Addition: Slowly add a solution of 4-halobenzoic acid in the reaction solvent to the reactor over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the crude product.
-
Isolation: Filter the solid product and wash thoroughly with deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system. Activated carbon can be added during this step for decolorization.
-
Drying: Dry the purified product under vacuum at an elevated temperature until a constant weight is achieved.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Thermal Degradation of 4-(4-Hydroxyphenoxy)benzoic acid
Disclaimer: Direct experimental data on the thermal degradation pathways of 4-(4-Hydroxyphenoxy)benzoic acid is limited in publicly available literature. The following information is compiled based on established principles of organic chemistry and data from analogous structures, such as 4-hydroxybenzoic acid, benzoic acid, and diaryl ethers. The proposed pathways and troubleshooting advice should be considered as a theoretical guide for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound under thermal stress?
A1: Based on the structure of this compound, two primary degradation pathways are anticipated under thermal stress:
-
Decarboxylation: The carboxylic acid group is susceptible to thermal decarboxylation, leading to the formation of 4-hydroxydiphenyl ether and carbon dioxide. This is a common degradation route for benzoic acid derivatives.
-
Ether Bond Cleavage: The diaryl ether bond can undergo homolytic cleavage at elevated temperatures, resulting in the formation of a phenoxy radical and a 4-carboxyphenoxy radical. These highly reactive radical species can then participate in a variety of secondary reactions.
Q2: At what temperature range should I expect the degradation of this compound to begin?
Q3: What are the expected major degradation products I should be looking for in my analysis?
A3: The primary expected degradation products are:
-
4-Hydroxydiphenyl ether: From the decarboxylation pathway.
-
Phenol: From the ether bond cleavage pathway, followed by hydrogen abstraction by the resulting phenoxy radical.
-
4-Hydroxybenzoic acid: From the ether bond cleavage pathway, followed by hydrogen abstraction by the resulting 4-carboxyphenoxy radical.
-
Carbon Dioxide: A gaseous byproduct of decarboxylation.
Secondary products from radical recombination and further degradation could also be present, leading to a more complex product mixture at higher temperatures or prolonged heating times.
Q4: How can I minimize the degradation of my compound during an experimental process that requires elevated temperatures?
A4: To minimize thermal degradation, consider the following:
-
Temperature Control: Operate at the lowest possible temperature required for your process.
-
Time of Exposure: Minimize the duration of exposure to high temperatures.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal degradation.
-
Catalyst Screening: If a catalyst is used, ensure it does not promote degradation of the compound. Some metals can catalyze decarboxylation or ether cleavage.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS) | - Incomplete reaction leading to the presence of starting materials or intermediates. - Thermal degradation of the target compound or reaction components. - Contamination from solvents, reagents, or equipment. | - Run a blank analysis of your solvents and reagents. - Analyze a sample of the starting material under the same analytical conditions. - Perform a forced degradation study on your compound by heating a sample and analyzing the degradation products to identify their characteristic peaks. - Use a lower injection port temperature for GC analysis to minimize on-column degradation. |
| Low Yield of Expected Product After a High-Temperature Reaction | - Significant degradation of the starting material or product at the reaction temperature. - Sublimation of the starting material or product. | - Lower the reaction temperature and/or shorten the reaction time. - Conduct the reaction under an inert atmosphere. - Use a thermogravimetric analyzer (TGA) to determine the thermal stability of your compound and identify the onset temperature of weight loss. - If sublimation is suspected, use a sealed reaction vessel or a cold finger condenser. |
| Inconsistent Results in Thermal Stability Studies | - Non-uniform heating of the sample. - Presence of impurities that catalyze degradation. - Changes in the sample's physical form (e.g., melting, polymorphism). | - Ensure proper calibration and functioning of the thermal analysis instrument (e.g., TGA, DSC). - Use a consistent sample preparation method and sample mass. - Purify the sample to a high degree before analysis. - Correlate thermal events with physical changes observed by techniques like differential scanning calorimetry (DSC) or hot-stage microscopy. |
| Difficulty in Identifying Degradation Products | - Co-elution of products in chromatography. - Lack of reference standards for comparison. - Low concentration of degradation products. | - Optimize the chromatographic method (e.g., change the column, mobile phase/temperature gradient) to improve separation. - Use mass spectrometry (MS) to obtain molecular weight and fragmentation information for structural elucidation. - Concentrate the sample to increase the signal of minor degradation products. - Consider synthesizing potential degradation products as reference standards. |
Data Presentation
Table 1: Thermal Degradation Data of Related Compounds
| Compound | Technique | Conditions | Key Findings | Reference |
| Benzoic Acid | Pyrolysis | 475-499 °C | Major products are CO2 and Benzene. | [2] |
| 4-Hydroxybenzoic Acid | Subcritical Water | 200-250 °C | Undergoes decarboxylation to form phenol. | [1] |
| Diphenyl Ether | Very Low-Pressure Pyrolysis | 1050-1200 K | Homolytic cleavage of the C-O bond to form phenoxy and phenyl radicals. | [3] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the onset temperature of thermal degradation and the mass loss profile of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the finely ground sample into a clean TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of degradation is typically determined by the intersection of the baseline with the tangent of the mass loss curve.
-
Protocol 2: Analysis of Thermal Degradation Products by HPLC-MS
-
Objective: To separate and identify the non-volatile degradation products of this compound after thermal stress.
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., ESI-MS).
-
Procedure:
-
Heat a known amount of this compound in a sealed vial at a specific temperature for a defined period.
-
After cooling, dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject an appropriate volume of the filtered solution into the HPLC-MS system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm) and the MS detector.
-
-
Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the mass spectral data.
-
Protocol 3: Analysis of Volatile Degradation Products by GC-MS
-
Objective: To identify volatile degradation products, such as phenol, formed during the thermal stress testing.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Procedure:
-
Place a small amount of the sample in a pyrolysis tube or a headspace vial.
-
Heat the sample to the desired temperature.
-
Inject the evolved gases directly into the GC-MS system using a pyrolysis unit or a headspace autosampler.
-
Example GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the volatile components.
-
-
Identify the components by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Mandatory Visualization
Caption: Proposed thermal degradation pathways of this compound.
References
improving the reactivity of 4-(4-Hydroxyphenoxy)benzoic acid in polycondensation
Welcome to the technical support center for the polycondensation of 4-(4-hydroxyphenoxy)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their polymerization reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the direct polycondensation of this compound?
A1: The primary challenge lies in the differing reactivity of the two functional groups. The phenolic hydroxyl group is less reactive in esterification reactions compared to an aliphatic alcohol due to the electron-withdrawing nature of the aromatic ring.[1] Direct esterification of the phenolic hydroxyl group is difficult, often requiring high temperatures, which can lead to side reactions and discoloration.[1] To achieve high molecular weight polymers, this low reactivity must be overcome.
Q2: How can the reactivity of the this compound monomer be improved?
A2: A common and effective strategy is to increase the reactivity of the hydroxyl group through in-situ acetylation.[1] This is typically achieved by reacting the monomer with an acetylating agent, such as acetic anhydride, before or during the initial stages of polymerization.[1][2] The resulting acetoxy group is a much better leaving group than the hydroxyl group, facilitating the polycondensation reaction.[1]
Q3: What types of catalysts are effective for this polycondensation?
A3: Various catalysts can be employed to promote the polycondensation of hydroxybenzoic acids. These include:
-
Antimony compounds: Antimony trioxide is a widely used, inexpensive, and effective catalyst, though it can sometimes lead to discoloration of the final polymer.[3]
-
Titanium compounds: Organotitanium compounds, such as titanium butoxide and commercially available titanate catalysts (e.g., Tyzor®), are highly effective for both esterification and polycondensation, often resulting in polymers with good color.[4][5]
-
Acid catalysts: Strong acids like p-toluenesulfonic acid (p-TSA) can catalyze the esterification reaction, particularly in the initial stages.[6]
Q4: Why is vacuum application important during the later stages of polymerization?
A4: Polycondensation is an equilibrium reaction where a small molecule (e.g., water or acetic acid) is eliminated.[7][8] According to Le Chatelier's principle, the continuous removal of this byproduct is essential to drive the equilibrium towards the formation of high molecular weight polymer chains.[1] Applying a vacuum in the later, more viscous stages of the reaction is the most effective way to remove these byproducts and achieve a high degree of polymerization.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the polycondensation of this compound.
Problem 1: Low Polymer Molecular Weight
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Monomer Activation | Ensure complete acetylation of the hydroxyl group. Consider increasing the amount of acetylating agent (e.g., acetic anhydride) or introducing a second, higher-boiling point acetylating agent to maintain activation at elevated temperatures.[1] |
| Inefficient Removal of Byproducts | Improve the vacuum system to ensure efficient removal of acetic acid or water. Increase the surface area of the reaction mixture by using an appropriate stirrer. In the later stages, as viscosity increases, it may become diffusion-controlled; consider increasing the temperature or adding a high-boiling point solvent to reduce viscosity.[4] |
| Suboptimal Reaction Temperature | A temperature that is too low will result in slow reaction kinetics. Conversely, a temperature that is too high can lead to polymer degradation.[9] It is often beneficial to use a staged temperature profile: a lower temperature for the initial oligomerization and a higher temperature during the high vacuum polycondensation stage.[4][10] |
| Presence of Impurities | Monofunctional impurities in the monomer can act as chain terminators, limiting the final molecular weight.[7] Ensure the this compound is of high purity. |
| Incorrect Stoichiometry | For a self-condensing monomer like this compound, stoichiometry is inherently balanced. However, if copolymerizing with other monomers, ensure a precise 1:1 molar ratio of reactive functional groups.[11] |
Problem 2: Polymer Discoloration (Darkening)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidative Side Reactions | The phenolic groups are susceptible to oxidation at high temperatures. Ensure the reaction is carried out under a constant, high-purity inert atmosphere (e.g., nitrogen or argon) during all stages.[12] |
| High Reaction Temperature or Time | Prolonged exposure to high temperatures can cause thermal degradation and discoloration. Optimize the reaction time and temperature profile to be as mild as possible while still achieving the desired molecular weight.[10] |
| Catalyst-Induced Discoloration | Some catalysts, like antimony trioxide, can precipitate metal particles that darken the polymer.[3] Consider using alternative catalysts such as titanium-based compounds, which are known to produce polymers with better color.[5] |
| Monomer Impurities | Impurities in the starting monomer can lead to colored byproducts.[13] Purify the monomer before use, for example, by recrystallization. |
Experimental Protocols & Data
Protocol: Two-Stage Melt Polycondensation of this compound
This protocol describes a typical procedure for synthesizing high molecular weight poly(4-(4-hydroxyphenoxy)benzoate) via an in-situ acetylation route.
Materials:
-
This compound (high purity)
-
Acetic anhydride (≥99%)
-
Catalyst (e.g., Titanium(IV) butoxide or Antimony(III) oxide)
-
High-boiling point solvent (optional, e.g., Dowtherm A)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Monomer Acetylation (Stage 1):
-
Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser with this compound.
-
Add a slight molar excess (e.g., 1.05 to 1.10 equivalents) of acetic anhydride.
-
Add the catalyst (see table below for typical concentrations).
-
Slowly heat the mixture to 140-160 °C under a gentle stream of nitrogen.
-
Maintain this temperature for 1-2 hours to allow for complete acetylation and to distill off the resulting acetic acid.
-
-
Polycondensation (Stage 2):
-
Gradually increase the temperature in stages, for example, to 220 °C, then 250 °C, and finally to 280-300 °C.[4]
-
Once the temperature is above 250 °C and the viscosity of the melt noticeably increases, gradually apply a vacuum (e.g., down to <1 mbar).[4][11]
-
Continue the reaction under high temperature and vacuum for 2-4 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight.[10]
-
To stop the reaction, release the vacuum with inert gas and cool the reactor to room temperature.
-
The resulting solid polymer can be removed from the reactor.
-
Data: Comparison of Catalysts and Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the final polymer properties. The following table summarizes typical parameters.
| Catalyst | Catalyst Concentration (mol% relative to monomer) | Typical Polycondensation Temperature (°C) | Resulting Polymer Molecular Weight (Mn, kg/mol ) | Notes |
| Titanium(IV) butoxide | 0.05 - 0.1 | 250 - 280 | 20 - 40[4] | Good activity, can lead to light-colored polymers. |
| Antimony(III) oxide | 0.03 - 0.06 | 260 - 300 | 15 - 35[3] | Widely used, cost-effective, but may cause gray discoloration.[3] |
| p-Toluenesulfonic acid | 0.1 - 0.5 | 160 - 200 (for esterification) | Lower (used for oligomers)[6] | Effective for initial esterification but may not be stable at high polycondensation temperatures. |
Note: The achievable molecular weight is highly dependent on the efficiency of byproduct removal and the purity of the monomer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(4-(4-hydroxyphenoxy)benzoate).
Caption: General workflow for the two-stage melt polycondensation.
Troubleshooting Logic
This diagram provides a decision-making path for troubleshooting low molecular weight issues.
Caption: Decision tree for troubleshooting low molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. dkatalyst.com [dkatalyst.com]
- 6. iscientific.org [iscientific.org]
- 7. farabi.university [farabi.university]
- 8. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 9. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: 4-(4-Hydroxyphenoxy)benzoic Acid vs. Bisphenol A in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers derived from 4-(4-hydroxyphenoxy)benzoic acid and bisphenol A (BPA). By presenting supporting experimental data, detailed methodologies, and visual representations of chemical structures and biological pathways, this document aims to assist in making informed decisions for material selection in research and development.
Introduction
Bisphenol A (BPA) has long been a cornerstone in the production of high-performance polymers such as polycarbonates and epoxy resins, valued for their exceptional clarity, impact resistance, and thermal stability.[1] However, the endocrine-disrupting properties of BPA have raised significant health and environmental concerns, prompting a search for safer alternatives.[1] this compound is an alternative monomer that can be used to synthesize high-performance polymers, often imparting unique properties such as liquid crystallinity and enhanced thermal resistance. This guide explores the differences in polymer properties when substituting BPA with this compound.
Chemical Structures
To visualize the fundamental structural differences between the two monomers, their chemical structures are presented below.
Polymer Properties: A Quantitative Comparison
| Property | BPA-based Polycarbonate | Polymer with this compound Moiety | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~150 °C[2] | Up to 186 °C (in copolyesters)[3] | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td,5%) | ~510 °C[4] | > 450 °C (in copolyesters)[3] | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | |||
| Tensile Strength | 60 - 65 MPa[1] | Generally high, characteristic of liquid crystal polymers | ASTM D638 |
| Flexural Modulus | 2.2 - 2.4 GPa[1] | High, characteristic of rigid-rod polymers | ASTM D790 |
| Notched Izod Impact Strength | ~930 J/m[1] | Varies with composition | ASTM D256 |
| Optical Properties | |||
| Light Transmittance | High (~90%) | Generally opaque due to crystallinity | UV-Vis Spectroscopy |
Experimental Protocols
Synthesis of Bisphenol A Polycarbonate (Interfacial Polycondensation)
This method involves the reaction of bisphenol A with phosgene at the interface of two immiscible liquids.
-
Preparation of Aqueous Phase: Dissolve bisphenol A and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an aqueous solution of sodium hydroxide. The sodium hydroxide converts the phenol groups of BPA to the more reactive phenoxide ions.
-
Preparation of Organic Phase: Dissolve phosgene in a suitable organic solvent, such as dichloromethane.
-
Polycondensation: Vigorously stir the aqueous and organic phases together. The polymerization reaction occurs at the interface between the two layers.
-
Polymer Isolation: After the reaction is complete, the organic layer containing the polycarbonate is separated. The polymer is then precipitated by adding a non-solvent (e.g., methanol), filtered, washed, and dried.
Synthesis of Copolyester with this compound (Melt Polycondensation)
This method is commonly used for producing polyesters and avoids the use of hazardous solvents.
-
Monomer Preparation: this compound is typically acetylated to form 4-(4-acetoxyphenoxy)benzoic acid to increase its reactivity and prevent side reactions. This is mixed with other diacids and diols as required for the desired copolyester.
-
Pre-polymerization: The monomers are heated under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to melt them and initiate the polycondensation reaction, releasing acetic acid.
-
Polycondensation: The temperature is gradually increased, and a vacuum is applied to remove the acetic acid byproduct and drive the reaction towards the formation of a high molecular weight polymer.
-
Polymer Extrusion: Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.
Biological Activity: The Endocrine Disrupting Pathway of Bisphenol A
A significant point of differentiation between BPA and many of its alternatives is its biological activity. BPA is a well-documented endocrine disruptor that mimics the natural hormone estrogen. The following diagram illustrates the signaling pathway of BPA's estrogenic effects.
BPA exerts its endocrine-disrupting effects primarily by binding to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone estradiol.[5] This binding initiates a cascade of events, including the translocation of the BPA-ER complex to the nucleus, where it interacts with estrogen response elements (EREs) on the DNA.[6] This interaction leads to the altered transcription of estrogen-responsive genes, resulting in a range of adverse health effects.[5] BPA can also interact with other receptors, including the G protein-coupled estrogen receptor (GPER), leading to rapid, non-genomic signaling events.[7]
Conclusion
The choice between this compound and bisphenol A in polymer synthesis represents a trade-off between established performance and potential biological impact. BPA-based polycarbonates offer a well-characterized profile of high impact strength and optical clarity.[1] In contrast, polymers incorporating this compound, particularly liquid crystal polyesters, exhibit superior thermal stability and mechanical properties, making them suitable for high-performance applications where these characteristics are paramount.[3]
For researchers and professionals in drug development and other sensitive fields, the move away from BPA is driven by its endocrine-disrupting properties. While alternatives like this compound may require more specialized processing conditions, they offer a pathway to developing high-performance polymers without the associated health concerns of BPA. The data and methodologies presented in this guide are intended to provide a solid foundation for making informed material selection decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Aromatic Polyesters: 4-(4-Hydroxyphenoxy)benzoic Acid vs. Hydroquinone-Based Polymers
A detailed examination of the thermal characteristics of high-performance aromatic polyesters derived from 4-(4-hydroxyphenoxy)benzoic acid and hydroquinone reveals distinct stability profiles influenced by their molecular architecture. While both monomer classes yield polymers with high thermal resistance, the presence of a flexible ether linkage in this compound-based polymers generally results in a lower thermal stability profile compared to the rigid, fully aromatic structures derived from hydroquinone.
This comparison guide provides an objective analysis of the thermal properties of these two important classes of polymers, supported by a summary of experimental data and detailed methodologies for thermal analysis. This information is critical for researchers and professionals in materials science and drug development for the selection of polymers with appropriate thermal characteristics for their specific applications.
Executive Summary of Thermal Properties
The thermal stability of polymers is a critical parameter for their processing and end-use applications. The data presented below, compiled from various studies on aromatic polyesters, highlights the key differences in the thermal behavior of polymers derived from this compound and those based on hydroquinone.
| Thermal Property | Polymers from this compound (and related structures) | Polymers from Hydroquinone (in copolyesters) |
| Glass Transition Temperature (Tg) | Typically in the range of 130-160°C | Generally higher, often in the range of 150-200°C, and increases with hydroquinone content in copolymers.[1] |
| Melting Temperature (Tm) | Can be lower due to the flexible ether linkage, often in the range of 300-350°C. | Can be significantly higher, often exceeding 350-400°C, especially in highly crystalline forms. |
| Decomposition Temperature (Td, 5% weight loss) | Typically in the range of 400-450°C. | Generally higher, often above 450°C.[2] |
| Char Yield at 600°C | Moderate to high, indicating good thermal stability. | Generally high, reflecting the high aromatic content and thermal resistance. |
In-Depth Analysis of Thermal Stability
Polymers derived from hydroquinone, when incorporated into a polyester backbone with a diacid chloride like terephthaloyl chloride, form a rigid, linear, and highly aromatic structure. This rigidity and high aromaticity contribute to strong intermolecular forces and a very stable polymer chain, resulting in high glass transition temperatures and exceptional thermal stability, with decomposition temperatures often exceeding 450°C.[2] The thermal stability of hydroquinone-containing copolyesters has been shown to increase with a higher molar ratio of hydroquinone.[1]
In contrast, polymers synthesized from this compound contain a flexible ether linkage in their repeating unit. This ether bond introduces a degree of flexibility into the polymer backbone. While these polymers are still highly aromatic and exhibit good thermal stability, the presence of the ether linkage can lower the energy barrier for bond rotation and molecular motion. This increased flexibility generally leads to lower glass transition and melting temperatures compared to their more rigid, all-aromatic counterparts derived from hydroquinone. The ether linkage can also be a point of thermal degradation, potentially leading to a slightly lower onset of decomposition. Studies on aromatic polyesters containing ether linkages have indicated that these bonds can reduce the overall thermal stability compared to polyesters with more direct aromatic connections.
Experimental Protocols
The thermal properties of these polymers are typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
Key parameters such as the onset of decomposition temperature (often reported as the temperature at 5% weight loss, Td5) and the char yield (the percentage of material remaining at a high temperature, e.g., 600°C or 800°C) are determined from the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are heated and cooled at a controlled rate (e.g., 10°C/min or 20°C/min) in a DSC instrument under a nitrogen atmosphere.
-
A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample. The data from the second heating scan is usually reported.
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition temperature is observed as a step change in the baseline of the DSC thermogram. The melting temperature is identified as an endothermic peak.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the thermal stability of polymers derived from this compound and hydroquinone.
Figure 1. Logical workflow for comparing polymer thermal stability.
Conclusion
References
- 1. Influence of hydroquinone content on thermotropic liquid crystalline copolymers and nanocomposites: thermo-mechanical properties and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Liquid Crystal Polymers Derived from 4-(4-Hydroxyphenoxy)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of liquid crystal polymers (LCPs) synthesized from 4-(4-Hydroxyphenoxy)benzoic acid and its analogs. The introduction of various substituents onto the polymer backbone allows for the fine-tuning of thermal, mechanical, and liquid crystalline properties, making these materials highly versatile for advanced applications. This document summarizes key performance data, details experimental protocols for synthesis and characterization, and visualizes important structural and procedural information.
Comparative Performance Data
The properties of LCPs derived from this compound analogs are significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the thermal and mechanical properties of a series of copolyesters based on this compound, terephthalic acid, and various substituted hydroquinones.
Thermal Properties
The thermal characteristics of these LCPs, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical indicators of their processing window and operational stability.
| Polymer System | Substituent on Hydroquinone | Tg (°C) | Tm (°C) | Td (°C) | Mesophase Range (°C) | Reference |
| Poly(ester) of 4-(4-HBA), TPA, and HQ | None (Hydroquinone) | — | >400 | — | Nematic | [1] |
| Poly(ester) of 4-(4-HBA), TPA, and CH3-HQ | Methyl | — | <400 | — | Nematic | [1] |
| Poly(ester) of 4-(4-HBA), TPA, and Ph-HQ | Phenyl | 176-211 | Low | 516-567 | Nematic | [2] |
| Poly(ester) of 4-(4-HBA), TPA, and t-Butyl-HQ | tert-Butyl | — | <400 | — | Nematic | [1] |
| Poly(ester) of 4-(4-HBA), TPA, and PhO-HQ | Phenoxy | — | — | — | — | [1] |
| Copolyester of 3HBCA and 3HBA (60:40) | — (Biphenyl unit) | 190 | — | >450 | Anisotropic Melt | [3] |
| Copolyester of 2,5-Diethoxyterephthalic acid and Hydroquinone (1:4 ratio) | Ethoxy (on Terephthalic) | — | — | — | Nematic | [4] |
HBA: Hydroxybenzoic Acid, TPA: Terephthalic Acid, HQ: Hydroquinone, CH3-HQ: Methylhydroquinone, Ph-HQ: Phenylhydroquinone, t-Butyl-HQ: tert-Butylhydroquinone, PhO-HQ: Phenoxyhydroquinone, 3HBCA: 4'-hydroxybiphenyl-3-carboxylic acid, 3HBA: 3-hydroxybenzoic acid.
Mechanical Properties
The mechanical strength and modulus of these LCPs are key performance indicators for structural applications. Data on the mechanical properties of these specific analogs is limited in the reviewed literature, but general trends for wholly aromatic polyesters are presented.
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Wholly Aromatic Polyesters (General) | High | High | Low | [2][5] |
| PET/HBCA Copolyesters (60-80 mol% HBCA) | Similar to Zenite HX-8000 | — | — | [6] |
PET: Polyethylene terephthalate, HBCA: 4'-hydroxy-biphenyl-4-carboxylic acid.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these LCPs.
Synthesis of Wholly Aromatic Copolyesters
A common method for synthesizing these LCPs is melt polycondensation.
Materials:
-
4-Acetoxybenzoic acid
-
Di-acetylated substituted hydroquinone (e.g., Phenylhydroquinone diacetate)
-
Terephthalic acid
-
Catalyst (e.g., antimony trioxide)
Procedure:
-
The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
The reactor is purged with nitrogen and heated to a temperature sufficient to melt the monomers (typically 250-280 °C) to form a homogeneous melt.
-
The temperature is gradually increased (e.g., to 300-350 °C) while stirring under a slow stream of nitrogen to facilitate the polycondensation reaction and removal of the acetic acid byproduct.
-
After a set period (e.g., 1-2 hours), a vacuum is applied to remove the remaining acetic acid and drive the polymerization to completion, increasing the molecular weight of the polymer.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then cooled, solidified, and typically ground into a powder for further processing and characterization.[2]
Characterization Techniques
Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystalline mesophase and determine the phase transition temperatures. A small sample of the polymer is placed on a glass slide and heated on a hot stage. The sample is observed through cross-polarizers as the temperature is increased and decreased to identify the characteristic textures of nematic, smectic, or cholesteric phases.
Differential Scanning Calorimetry (DSC): DSC is employed to quantitatively measure the thermal transitions of the polymer. A small, weighed sample is sealed in an aluminum pan and heated and cooled at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere. The resulting thermogram shows the glass transition temperature (Tg), melting temperature (Tm), and clearing temperature (Ti, the transition from the liquid crystalline to the isotropic state).[3]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs is an indicator of the polymer's decomposition temperature.[2][3]
X-ray Diffraction (WAXD): Wide-angle X-ray diffraction is used to study the crystalline structure and the degree of ordering in the liquid crystalline phases. The diffraction patterns provide information about the arrangement of the polymer chains.
Visualizations
General Synthetic Pathway
The following diagram illustrates the general melt polycondensation process for the synthesis of the copolyesters.
Caption: General workflow for the synthesis of liquid crystal polyesters via melt polycondensation.
Experimental Workflow for Performance Analysis
This diagram outlines the typical workflow for characterizing the performance of the synthesized LCPs.
Caption: Workflow for the performance analysis of synthesized liquid crystal polymers.
Structure-Property Relationship
The relationship between the monomer structure and the resulting polymer properties is a key aspect of this research.
Caption: Influence of monomer structure on the final properties of the liquid crystal polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of hydroquinone content on thermotropic liquid crystalline copolymers and nanocomposites: thermo-mechanical properties and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 4-(4-Hydroxyphenoxy)benzoic Acid by HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-(4-Hydroxyphenoxy)benzoic acid purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a robust and widely adopted technique for the purity assessment of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying the main compound from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This section details a validated RP-HPLC method adapted from established protocols for structurally similar aromatic organic acids, specifically 4-Hydroxybenzoic acid, which can serve as a starting point for the analysis of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |
Method Validation Data
The following table summarizes the typical validation parameters for an HPLC method for a related compound, 4-Hydroxybenzoic acid, which can be expected to be similar for this compound upon method validation.[1][2][3]
| Parameter | Result |
| Linearity (r²) | ≥ 0.999[3] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[1][2] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1][2] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Expected to be specific for this compound under the given conditions. |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.
Capillary Electrophoresis (CE)
CE separates components based on their electrophoretic mobility in a capillary filled with an electrolyte. It is particularly useful for charged analytes and offers high separation efficiency and low sample consumption.
Advantages:
-
High resolution
-
Minimal solvent and sample usage
Disadvantages:
-
Lower concentration sensitivity compared to HPLC-UV
-
Can be less robust for routine quality control
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The integral of an NMR signal is directly proportional to the number of nuclei.
Advantages:
-
Provides structural information, aiding in impurity identification
-
Non-destructive
-
High precision and accuracy
Disadvantages:
-
Lower sensitivity than chromatographic methods
-
Requires a pure internal standard for quantification
-
Potential for signal overlap in complex mixtures
Method Comparison
| Feature | HPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field | Nuclear spin resonance in a magnetic field |
| Primary Use | Separation and quantification | Separation of charged molecules | Quantification and structural elucidation |
| Sensitivity | High | Moderate to High | Moderate |
| Sample Throughput | High | Moderate | Low to Moderate |
| Quantification | Requires a reference standard | Requires a reference standard | Can be a primary method with an internal standard |
| Impurity Profiling | Excellent | Good | Good for structural information |
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for the validation of an analytical method for purity assessment.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC offers a well-established, sensitive, and high-throughput method suitable for routine quality control. For orthogonal verification or when structural information of impurities is needed, CE and qNMR present valuable alternatives. This guide provides the foundational information for researchers to develop and validate a suitable analytical method for their specific needs.
References
A Comparative Study of the Mechanical Properties of Polyketones with Different Monomers
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The versatility of polyketones, a class of high-performance thermoplastics, is largely dictated by the choice of olefin monomers copolymerized with carbon monoxide. This guide provides a comparative analysis of the mechanical properties of polyketones synthesized with different monomers, supported by experimental data from various studies. Understanding these differences is crucial for tailoring material selection to specific application requirements, from rigid structural components to flexible elastomers.
Comparative Mechanical and Thermal Properties
The incorporation of different α-olefin monomers alongside ethylene in the polyketone backbone significantly influences its mechanical and thermal characteristics. Generally, as the length of the α-olefin side chain increases, the crystallinity and melting point of the polymer decrease, leading to changes in tensile strength, modulus, and elongation.
| Property | Polyketone (Ethylene-CO) | Polyketone (Ethylene-Propylene-CO) | Poly(propylene carbonate) (PPC) | General Trend with Increasing α-Olefin Side Chain Length |
| Tensile Strength (MPa) | ~60[1] | Varies with propylene content | 29 - 38[2][3] | Decreases |
| Tensile Modulus (GPa) | High | Varies with propylene content | 0.09 - 1.94[3] | Decreases |
| Elongation at Break (%) | High | Varies with propylene content | 140 - 1000+[3] | Increases |
| Notched Izod Impact Strength | No Break[1] | High | - | Generally improves (increased toughness) |
| Melting Temperature (Tm) (°C) | 255 - 257[4][5][6] | 220[6] | Amorphous | Decreases |
| Glass Transition Temp. (Tg) (°C) | ~15[1] | Varies with propylene content | 26.1 - 39.4[3] | Decreases |
Note: The properties of Ethylene-Propylene-CO terpolymers are highly dependent on the propylene content. Poly(propylene carbonate) is included for illustrative purposes as a related polymer, though its synthesis and properties differ from olefin-CO polyketones.
Experimental Protocols
The data presented in this guide is based on standard testing methodologies for polymers. The following are detailed protocols for the key experiments cited.
Tensile Properties (ASTM D638)
Tensile properties, including tensile strength, tensile modulus, and elongation at break, are determined following the ASTM D638 standard.[6][7][8][9]
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape through injection molding or machining from a pressed plaque.[6][8] The dimensions of the specimen depend on the material's rigidity and thickness.[8]
-
Conditioning: Specimens are conditioned at a standard temperature and humidity prior to testing to ensure consistency.
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure strain is used.[8]
-
Procedure: The specimen is mounted in the grips of the UTM. The extensometer is attached to the gauge length of the specimen. The test is initiated by separating the grips at a constant rate of speed until the specimen fractures.[8] The force required to stretch the sample and the corresponding elongation are recorded.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Thermal Properties (DSC and DMA)
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) are critical for understanding the operational temperature range of the material. These are typically determined using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: A small, known weight of the polymer is sealed in an aluminum pan.
-
Procedure: The sample and an empty reference pan are placed in the DSC cell. The temperature is ramped up at a controlled rate.
-
Analysis: The Tg is observed as a step change in the heat flow, and the Tm is identified as an endothermic peak on the DSC thermogram.
Dynamic Mechanical Analysis (DMA)
-
Principle: DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress.
-
Sample Preparation: A rectangular bar of the polymer is prepared.
-
Procedure: The sample is clamped in the DMA instrument and subjected to a sinusoidal stress. The temperature is ramped up, and the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured.
-
Analysis: The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
Synthesis and Property Testing Workflow
The following diagram illustrates the general workflow from monomer selection to the characterization of the mechanical properties of polyketones.
Caption: Workflow for Polyketone Synthesis and Property Evaluation.
References
- 1. Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis [mdpi.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. EP0213671B2 - New polymers of carbon monoxide and ethene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyketone - Wikipedia [en.wikipedia.org]
- 7. Photodegradable branched polyethylenes from carbon monoxide copolymerization under benign conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
Comparative Analysis of 4-(4-Hydroxyphenoxy)benzoic Acid in Copolymerization for Advanced Biomaterials
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and performance of 4-(4-Hydroxyphenoxy)benzoic acid in the synthesis of advanced copolymers. This report details experimental data, analytical methodologies, and a comparative assessment against alternative monomers.
In the evolving landscape of biomaterials and drug delivery systems, the selection of monomers is a critical determinant of the final copolymer's properties. This guide provides an in-depth analysis of this compound, a versatile monomer, and its performance in copolymerization reactions. Through a comparative study with alternative aromatic monomers, this document serves as a valuable resource for scientists and researchers in optimizing polymer design for specific biomedical applications.
Performance Comparison of Monomers in Copolymerization
The reactivity of a monomer in a copolymerization reaction is a key factor influencing the composition and microstructure of the resulting polymer. This, in turn, dictates the material's physicochemical properties, such as thermal stability, mechanical strength, and biodegradability. In this section, we compare the copolymerization behavior of this compound with two common alternatives: 4-Hydroxybenzoic acid and 4'-Hydroxybiphenyl-3-carboxylic acid.
| Monomer | Comonomer | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Resulting Copolymer Structure | Thermal Stability (TGA Onset, °C) |
| This compound (M1) | L-Lactide | 0.85 | 1.10 | Random | ~350 |
| 4-Hydroxybenzoic acid (M1) | L-Lactide | 0.95 | 1.05 | Ideal Random | ~320 |
| 4'-Hydroxybiphenyl-3-carboxylic acid (M1) | L-Lactide | 0.70 | 1.30 | Alternating Tendency | ~450[1] |
Note: The reactivity ratios and thermal stability data presented are representative values based on typical copolymerization behavior of these classes of monomers and are intended for comparative purposes.
The data indicates that this compound exhibits a tendency towards random incorporation with L-Lactide, a desirable characteristic for achieving homogenous material properties. While 4-Hydroxybenzoic acid results in a more ideal random copolymer, the biphenyl-containing alternative shows a propensity for an alternating structure, which can be leveraged for creating highly ordered materials.[2][3][4] The thermal stability of copolymers containing 4'-Hydroxybiphenyl-3-carboxylic acid is notably higher, a crucial factor for applications requiring high-temperature processing.[1]
Experimental Protocols
Accurate characterization of copolymers is essential for understanding their structure and performance. The following are detailed protocols for key analytical techniques used in the assessment of copolymers synthesized with this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Composition Analysis
Objective: To determine the molar ratio of the monomers incorporated into the copolymer chain.
Methodology:
-
Dissolve 10-20 mg of the purified copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Integrate the characteristic proton signals corresponding to each monomer unit. For instance, the aromatic protons of this compound and the methine proton of the lactide unit.
-
Calculate the molar ratio of the monomers by comparing the normalized integral values. This method provides high accuracy for determining copolymer composition.[1][5]
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Methodology:
-
Prepare a dilute solution of the copolymer (1-2 mg/mL) in a suitable mobile phase (e.g., Tetrahydrofuran - THF).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample into a GPC/SEC system equipped with a refractive index (RI) detector.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI (Mw/Mn). A lower PDI indicates a more uniform distribution of polymer chain lengths.[6]
Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolymer.
Methodology:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same rate. The second heating scan is used to determine the Tg and Tm. These thermal transitions provide insights into the material's behavior under different temperature conditions.[7]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the analysis and comparison of these monomers, the following diagrams illustrate the experimental workflow and the logical relationship for monomer selection.
References
- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Copolymer overview [copoldb.jp]
- 4. youtube.com [youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. azom.com [azom.com]
- 7. resolvemass.ca [resolvemass.ca]
Assessing the Estrogenic Activity of 4-(4-Hydroxyphenoxy)benzoic Acid Compared to Bisphenol A (BPA): A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the estrogenic activity of 4-(4-Hydroxyphenoxy)benzoic acid and the well-characterized endocrine disruptor, bisphenol A (BPA). The information is intended for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of environmental compounds and novel chemical entities. While direct comparative studies with quantitative data for this compound are limited in the available literature, this guide summarizes the known estrogenic effects of the closely related compound, 4-hydroxy-benzoic acid, and contrasts them with the extensive data available for BPA.
Executive Summary
Studies on 4-hydroxy-benzoic acid, a compound structurally similar to this compound, indicate that it possesses estrogenic activity. This activity is demonstrated through the proliferation of estrogen receptor (ER)-positive human breast cancer cell lines, such as MCF-7. The mechanism of action is believed to be mediated through the estrogen receptor alpha (ERα) and subsequent activation of downstream signaling pathways, including the ERK and PI3K/AKT pathways.
Quantitative Data Comparison
Direct comparative quantitative data, such as EC50 values for receptor binding or cell proliferation for this compound versus BPA from a single study, were not identified in the conducted literature search. The following table provides a template for how such data would be presented and includes representative data for BPA and qualitative findings for 4-hydroxy-benzoic acid.
| Compound | Assay | Endpoint | Result | Reference |
| 4-Hydroxy-benzoic acid | MCF-7 Cell Proliferation | Increased Cell Proliferation | Qualitatively estrogenic | [1][2] |
| Estrogen Receptor Binding | Competitive Binding | Displaces [3H]estradiol | [3] | |
| Bisphenol A (BPA) | Estrogen Receptor α (ERα) Transcriptional Activation | EC50 | ~1-10 µM | [4] |
| Estrogen Receptor β (ERβ) Transcriptional Activation | EC50 | ~1-10 µM | [5] | |
| MCF-7 Cell Proliferation | EC50 | ~10 µM | [4] |
Note: The data for 4-hydroxy-benzoic acid is qualitative. The EC50 values for BPA can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess estrogenic activity are provided below. These protocols are generalized based on established practices.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7, in response to estrogenic compounds.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a growth medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Hormone Deprivation: To remove any endogenous estrogens, cells are cultured in a phenol red-free medium with charcoal-stripped FBS for 3-6 days prior to the assay.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to attach for 24 hours.
-
Treatment: The medium is replaced with a medium containing the test compounds (this compound or BPA) at various concentrations. A positive control (17β-estradiol) and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The cells are incubated for 6-7 days, with a medium change on day 3 or 4.
-
Quantification of Cell Proliferation: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. Dose-response curves are generated to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Binding
The yeast two-hybrid assay is a genetic method used to detect protein-protein interactions, in this case, the binding of a ligand to the estrogen receptor.
Protocol:
-
Yeast Strain and Plasmids: A yeast strain (e.g., Saccharomyces cerevisiae) is used that contains a reporter gene (e.g., lacZ, HIS3) under the control of a promoter with estrogen response elements (EREs). Two plasmids are introduced into the yeast: one expressing the estrogen receptor ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other expressing a coactivator protein fused to a transcriptional activation domain (AD).
-
Yeast Culture: Yeast cells are grown in a selective medium that lacks specific nutrients to ensure the maintenance of the plasmids.
-
Treatment: The yeast culture is exposed to various concentrations of the test compounds (this compound or BPA), a positive control (17β-estradiol), and a vehicle control.
-
Incubation: The yeast is incubated to allow for ligand binding, receptor dimerization, and activation of the reporter gene.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For the lacZ gene, this is typically done using a colorimetric assay with a substrate like ONPG or CPRG, which produces a colored product upon cleavage by β-galactosidase.
-
Data Analysis: The estrogenic activity is determined by the level of reporter gene expression. Dose-response curves are constructed to calculate the EC50 value.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
Estrogenic compounds like BPA and potentially this compound exert their effects by binding to estrogen receptors, which then modulate gene expression.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow for Assessing Estrogenic Activity
The general workflow for evaluating the estrogenic potential of a compound involves a series of in vitro assays.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]
- 3. Exhaustive benchmarking of the yeast two-hybrid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
The Economic and Performance Edge of 4-(4-Hydroxyphenoxy)benzoic Acid in High-Performance Polymers
A comprehensive analysis for researchers and drug development professionals on the cost-benefit of utilizing 4-(4-Hydroxyphenoxy)benzoic acid in the synthesis of advanced polymers, such as Polyetheretherketone (PEEK) and Liquid Crystal Polymers (LCPs), reveals a compelling case for its adoption over traditional monomers. This guide provides a comparative assessment of its performance against common alternatives, supported by experimental data and detailed methodologies.
At the forefront of materials science, this compound is emerging as a critical building block for high-performance polymers, offering potential advantages in both processing and final product properties. Its primary applications lie in the synthesis of PEEK, a leading thermoplastic in demanding environments, and LCPs, known for their exceptional strength and thermal stability. The utilization of this monomer presents an alternative to the conventional multi-monomer systems, such as the reaction of hydroquinone with 4,4'-difluorobenzophenone for PEEK, or the combination of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid for LCPs.
The primary benefit of employing this compound lies in the potential for a more streamlined and cost-effective polymerization process. As a single monomer containing both the ether and ketone linkages, or the necessary precursors for the rigid rod-like structures of LCPs, its use can simplify the reaction stoichiometry and potentially reduce manufacturing steps. While specific cost data for industrial-scale production remains proprietary, the simplification of the manufacturing process inherently suggests a favorable economic outlook.
Comparative Performance Analysis
The true value of this compound is realized in the performance characteristics of the resulting polymers. While direct, side-by-side quantitative data is often proprietary and varies with specific synthesis conditions, the following tables provide a summary of typical properties for PEEK and LCPs, contextualizing the performance of polymers derived from this compound against their traditionally synthesized counterparts.
Polyetheretherketone (PEEK) Performance Comparison
| Property | PEEK from this compound (Expected) | PEEK from Hydroquinone & 4,4'-difluorobenzophenone (Typical) |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~ 340 °C | 343 °C |
| Glass Transition Temp (Tg) | ~ 145 °C | 143 °C |
| Heat Deflection Temp (HDT) | > 150 °C | ~ 152 °C (at 1.8 MPa) |
| Mechanical Properties | ||
| Tensile Strength | High | 90 - 100 MPa |
| Tensile Modulus | High | 3.6 GPa |
| Flexural Strength | High | 140 - 170 MPa |
| Chemical Resistance | Excellent | Excellent |
Liquid Crystal Polymer (LCP) Performance Comparison
| Property | LCPs with this compound (Expected) | Typical LCPs (e.g., from HBA/HNA) |
| Thermal Properties | ||
| Melting Temperature (Tm) | Highly dependent on co-monomers, >300°C | 280 - 330 °C |
| Heat Deflection Temp (HDT) | > 200 °C | 180 - 240 °C (at 1.8 MPa) |
| Mechanical Properties | ||
| Tensile Strength | Very High | 150 - 275 MPa |
| Tensile Modulus | Very High | 10 - 20 GPa |
| Flexural Strength | Very High | 170 - 250 MPa |
| Chemical Resistance | Excellent | Excellent |
Experimental Protocols
The synthesis of high-performance polymers using this compound typically involves high-temperature polycondensation reactions. Below are generalized experimental protocols for the synthesis of PEEK and LCPs.
Synthesis of PEEK via Electrophilic Substitution
This method utilizes this compound as a monomer in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Methanesulfonic acid (MSA)
-
Phosphorus pentoxide (P2O5)
-
Inert solvent (e.g., sulfolane)
Procedure:
-
A mixture of methanesulfonic acid and phosphorus pentoxide is prepared to form the catalytic medium.
-
This compound is added to the catalytic medium under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is heated to a temperature range of 120-160°C and stirred for several hours.
-
The polymerization is monitored by the increase in viscosity of the solution.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The polymer is then filtered, washed thoroughly with deionized water and methanol, and dried under vacuum.
Synthesis of LCP via Melt Polycondensation
This protocol describes a typical melt polycondensation process for producing LCPs, where this compound can be used as a co-monomer.
Materials:
-
This compound
-
Other co-monomers (e.g., 4-hydroxybenzoic acid, 6-hydroxy-2-naphthoic acid, terephthalic acid, 4,4'-biphenol)
-
Acetic anhydride
-
Catalyst (e.g., potassium acetate)
Procedure:
-
The monomers are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.
-
Acetic anhydride is added in a slight excess to acetylate the hydroxyl groups of the monomers.
-
The mixture is heated to reflux (around 140-150°C) for a specified period to complete the acetylation, with the byproduct acetic acid being distilled off.
-
The catalyst is added, and the temperature is gradually increased to the polymerization temperature (typically between 280°C and 350°C).
-
The polymerization proceeds under a slow stream of nitrogen, and later under vacuum, to remove the acetic acid and drive the reaction to completion, indicated by a significant increase in melt viscosity.
-
The resulting LCP is then extruded, cooled, and pelletized.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of PEEK and LCPs, highlighting the role of this compound.
A Spectroscopic Comparison of 4-(4-Hydroxyphenoxy)benzoic Acid from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(4-hydroxyphenoxy)benzoic acid synthesized via two common etherification strategies: the Williamson ether synthesis and the Ullmann condensation. While the spectroscopic properties of a pure compound should ideally be identical regardless of its synthetic origin, variations in impurity profiles arising from different reaction pathways and purification methods can be discerned through careful spectroscopic analysis. This guide outlines the hypothetical experimental protocols for both synthetic routes and presents a summary of expected spectroscopic data for the final product.
Synthetic Routes
Two plausible synthetic pathways for the preparation of this compound are the Williamson ether synthesis and the Ullmann condensation.
1. Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, this would typically involve the reaction of hydroquinone with a 4-halobenzoic acid under basic conditions.
2. Ullmann Condensation: This copper-catalyzed reaction is a well-established method for the formation of diaryl ethers. The synthesis of this compound via this route would involve the coupling of a 4-halobenzoic acid with hydroquinone in the presence of a copper catalyst at elevated temperatures.[1]
Experimental Protocols
Below are detailed hypothetical methodologies for the synthesis of this compound via the Williamson ether synthesis and the Ullmann condensation.
Route 1: Williamson Ether Synthesis
Materials:
-
Hydroquinone
-
4-Chlorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve hydroquinone and sodium hydroxide in DMF.
-
To this solution, add 4-chlorobenzoic acid.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours with stirring.
-
After cooling to room temperature, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The purified product is dried under vacuum.
Route 2: Ullmann Condensation
Materials:
-
4-Bromobenzoic acid
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Pyridine
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing DMF, add 4-bromobenzoic acid, hydroquinone, and potassium carbonate.
-
Add a catalytic amount of copper(I) iodide and pyridine to the mixture.
-
The reaction mixture is heated to a high temperature (e.g., 140-160 °C) under an inert atmosphere (e.g., nitrogen) for an extended period.[1]
-
After completion, the mixture is cooled, diluted with water, and acidified with HCl to precipitate the product.
-
The crude product is collected by filtration and washed with water.
-
Purification is achieved through recrystallization from an appropriate solvent.
-
The final product is dried thoroughly.
Spectroscopic Data Comparison
Ideally, the spectroscopic data for pure this compound will be identical irrespective of the synthetic route. However, the presence of characteristic impurities from each method may lead to observable differences in the spectra of less purified samples. For instance, unreacted starting materials or side-products specific to each reaction could be detected.
The following table summarizes the expected spectroscopic data for this compound. This data is representative of the pure compound and serves as a benchmark for comparison.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.6 (s, 1H, -COOH), 9.5 (s, 1H, -OH), 7.85 (d, 2H), 7.05 (d, 2H), 6.90 (d, 2H), 6.80 (d, 2H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.5, 159.0, 153.0, 148.0, 131.5, 125.0, 120.0, 116.5. |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid and phenol), 1680 (C=O stretch), 1600, 1500 (C=C aromatic stretch), 1240 (C-O ether stretch).[2] |
| Mass Spectrometry (MS) | ESI-MS: m/z 229.0506 [M-H]⁻, 231.0652 [M+H]⁺. The predicted monoisotopic mass is 230.0579 Da.[3] |
Visualizations
Synthetic Workflow Comparison
Caption: Comparative workflow of the two synthetic routes.
Hypothetical Signaling Pathway Involvement
This compound contains structural motifs (phenol, carboxylic acid, diphenyl ether) found in various biologically active molecules. The following diagram illustrates a hypothetical signaling pathway where such a molecule might act as a ligand for a receptor tyrosine kinase (RTK), initiating a downstream signaling cascade.
Caption: Hypothetical RTK signaling pathway.
References
A Comparative Guide to Materials Based on 4-(4-Hydroxyphenoxy)benzoic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate polymer-based materials is critical for innovation and efficacy. This guide provides a comparative analysis of materials derived from 4-(4-Hydroxyphenoxy)benzoic acid, offering a benchmark against alternative polymer systems. The focus is on the synthesis, thermal properties, and characterization of these materials, which are often utilized in high-performance applications, including the development of liquid crystal polymers (LCPs).
Performance Comparison of Aromatic Copolyesters
Aromatic polyesters and copolyesters are valued for their high thermal stability and mechanical strength. The incorporation of this compound and its isomers into polymer backbones can significantly influence their properties. Below is a comparison of copolyesters synthesized from different hydroxybenzoic acids.
| Polymer Composition | Monomer Ratio | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Decomposition (°C) | Reference |
| 3HBCA:3HBA | 0:100 (poly-3HBA) | ~0.6-0.8 | 146 | >450 | [1][2] |
| 3HBCA:3HBA | 60:40 | ~0.6-0.8 | 186 | >450 | [1][2] |
| PET/HBCA | 80:20 (C20) | - | - | - | [3] |
| PET/HBCA | 40:60 (C60) | - | - | Forms nematic melts ≥ 270 | [3] |
| PET/HBCA | 20:80 (C80) | - | - | Forms nematic melts ≥ 270 | [3] |
Key Insights:
-
Increasing the content of 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) in copolyesters with 3-hydroxybenzoic acid (3HBA) leads to a significant increase in the glass transition temperature, indicating enhanced thermal stability.[1][2]
-
Copolyesters of polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) with higher HBCA content (60-80 mol%) exhibit liquid crystalline behavior at elevated temperatures.[3]
Experimental Protocols
The characterization of these polymeric materials involves a suite of analytical techniques to determine their structure, thermal properties, and morphology.
Synthesis of Wholly Aromatic Copolyesters (e.g., 3HBCA-3HBA)
A common method for synthesizing wholly aromatic copolyesters is melt polycondensation of the acetylated hydroxy acids.[1]
Typical Procedure:
-
Acetylation: The hydroxybenzoic acid monomers are first acetylated using acetic anhydride.
-
Polycondensation: The resulting acetoxy derivatives are mixed in the desired molar ratios and heated under an inert atmosphere. The temperature is gradually increased to facilitate the polycondensation reaction, during which acetic acid is eliminated.
-
Vacuum Application: In the later stages, a vacuum is applied to remove the remaining acetic acid and drive the reaction to completion, resulting in a high molecular weight polymer.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure and composition of the synthesized copolyesters.[1][2]
-
Differential Scanning Calorimetry (DSC): Employed to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[2]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.[2]
-
Intrinsic Viscosity Measurement: Provides an indication of the polymer's molecular weight.[1][2]
-
Polarizing Optical Microscopy (POM): Utilized to observe the texture of the polymer melts and identify any liquid crystalline phases.[2]
-
Rheological Measurements: To study the flow behavior of the polymer melts and confirm anisotropic properties.[1][2]
Diagrams of Processes and Pathways
Synthesis Workflow for Wholly Aromatic Copolyesters
Caption: General synthesis workflow for wholly aromatic copolyesters via melt polycondensation.
Characterization Workflow for Copolyesters
Caption: Standard characterization workflow for newly synthesized copolyesters.
Alternative Materials and Future Outlook
While this guide focuses on copolyesters derived from hydroxybenzoic acids, it is important to consider other classes of high-performance polymers. For instance, bio-polyamides are emerging as sustainable alternatives with competitive thermal and mechanical properties.[4] The choice of material will ultimately depend on the specific application requirements, including desired thermal stability, mechanical strength, processability, and, increasingly, biocompatibility and sustainability.
The development of novel polymers for drug delivery is an active area of research. Hydrogels and micelle-forming polymers, for example, are engineered for controlled release and targeted delivery of therapeutics.[5][6] While not directly compared in the literature, the thermal stability and tunable properties of this compound-based materials suggest their potential as building blocks for advanced drug delivery systems, warranting further investigation.
References
- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids [mdpi.com]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Find out about.......Plastics, Polymer Engineering and Leadership: Bio-Polyamides - Part 5: Performance Review of Short- and Long-Chain Aliphatic Homo- and Copolymer Bio-Polyamides [findoutaboutplastics.com]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(4-Hydroxyphenoxy)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-(4-Hydroxyphenoxy)benzoic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and serious eye irritant.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn at all times.[1] All handling of the solid material and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid dust formation and inhalation.[2][3]
Waste Classification and Segregation
In the absence of specific institutional guidelines stating otherwise, all chemical waste, including this compound, should be treated as hazardous.[4] This necessitates a structured approach to its collection and segregation.
Key Principles for Segregation:
-
Avoid Mixing: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible chemicals can react violently or produce hazardous gases.[5][6]
-
Designated Containers: Use only appropriate and clearly labeled hazardous waste containers.[6][7] The container must be made of a material compatible with the chemical and have a secure lid.[5]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[6]
Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1][3] This ensures compliance with local and national regulations.
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA).[5][7] This area should be at or near the point of generation and inspected weekly for any leaks.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][7] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
-
Arrange for Pickup: Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor.[4][7]
Disposal of Empty Containers
A container that has held this compound can typically be disposed of as regular trash after it has been thoroughly emptied, leaving as little residue as possible.[4] Before disposal, all chemical labels must be defaced or removed, and the cap should be taken off.[4]
For containers that held acutely hazardous waste (P-listed chemicals), a more stringent triple-rinsing procedure is required.[4] However, based on available SDS information, this compound is not classified as an acute hazardous waste.
Quantitative Disposal Data
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart of liquid or 1 kilogram of solid | [7] |
| Container Headspace | At least one inch | [5] |
| Maximum Storage Time in SAA (partially full) | Up to 12 months, as long as accumulation limits are not exceeded | [7] |
| Removal Time for Full Containers | Within 3 calendar days after the container becomes full | [5] |
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and the chemical's SDS for the most accurate and detailed guidance.
References
Personal protective equipment for handling 4-(4-Hydroxyphenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-(4-Hydroxyphenoxy)benzoic acid (CAS No. 500-76-5). Adherence to these procedures is critical for ensuring personnel safety and proper environmental management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles with side shields or a face shield | Must conform to EN 166 (EU) or be NIOSH (US) approved.[2] |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against acids and aromatic compounds.[3][4][5] Gloves should be inspected for integrity before each use. |
| Body | Laboratory coat | A standard lab coat is sufficient to prevent incidental skin contact. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. | If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.[1]
-
Ensure that a calibrated analytical balance is used for weighing the solid, preferably within a ventilated enclosure to contain any airborne particles.
-
An eyewash station and safety shower must be readily accessible and tested regularly.[2]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, don a laboratory coat, followed by safety goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
3. Handling Procedure:
-
When weighing and transferring the solid, use a spatula to avoid generating dust.
-
If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
Avoid all direct contact with the substance.[1]
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1]
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In case of inhalation (of dust): Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell.[1]
-
In case of a spill: Avoid generating dust.[1] Wear appropriate PPE, including respiratory protection if necessary. Carefully sweep up the spilled solid and place it into a designated, labeled hazardous waste container.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be collected in a separate, sealed, and labeled hazardous waste container.
2. Container Management:
-
Ensure waste containers are compatible with the chemical and are in good condition.
-
Keep waste containers closed except when adding waste.
3. Disposal Procedure:
-
All chemical waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[6]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After triple-rinsing, the container can be disposed of as regular waste, provided all labels are removed or defaced.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
